molecular formula C11H11NO B5563581 5-methyl-2-(1H-pyrrol-1-yl)phenol

5-methyl-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B5563581
M. Wt: 173.21 g/mol
InChI Key: HRDMSLORWQIPIW-UHFFFAOYSA-N
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Description

5-methyl-2-(1H-pyrrol-1-yl)phenol is a chemical compound of interest in organic and medicinal chemistry research due to its structure incorporating both phenolic and pyrrole moieties. The pyrrole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds and natural products . Researchers are exploring compounds with this structure for various applications, including as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals . The presence of the phenol group contributes to the compound's properties, making it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyrrol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9-4-5-10(11(13)8-9)12-6-2-3-7-12/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMSLORWQIPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel organic compound 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted values derived from computational models and data from structurally analogous compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for empirical validation.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring linked to a pyrrole moiety with a methyl substituent, suggests potential for diverse biological activities and unique material properties. Understanding its physicochemical characteristics is a critical first step in the exploration of its potential applications, guiding aspects from synthetic route optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using established computational models and by referencing data for structurally related compounds such as 2-(1H-pyrrol-1-yl)phenol and other substituted phenols.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol Calculated from the molecular formula.
Melting Point (°C) Not availableLikely a solid at room temperature.
Boiling Point (°C) ~300-320 (Predicted)Estimation based on similar aromatic structures. For instance, the predicted boiling point for 2-(1-methyl-1H-pyrrol-2-yl)phenol is 296.0±15.0 °C.[1]
Water Solubility Low (Predicted)The presence of both a hydrophobic pyrrole ring and a hydrophilic phenol group suggests limited solubility.
pKa ~10 (Predicted)The phenolic hydroxyl group is expected to be weakly acidic, similar to other phenols. The predicted pKa for 2-(1-methyl-1H-pyrrol-2-yl)phenol is 10.37±0.30.[1]
LogP (Octanol-Water Partition Coefficient) ~2.5-3.5 (Predicted)Indicates a moderate level of lipophilicity, suggesting potential for membrane permeability.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires empirical testing. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus: Distillation apparatus, including a round-bottom flask, condenser, thermometer, and heating mantle.[2]

  • Procedure (Simple Distillation): [2]

    • The liquid sample is placed in the round-bottom flask with a few boiling chips.

    • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[2]

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser.[2]

    • The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[2]

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Shake-flask method equipment (flasks, constant temperature shaker), analytical balance, and a method for quantifying the solute (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

    • The solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique. This concentration represents the aqueous solubility.

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

  • Apparatus: Potentiometric titrator with a pH electrode, burette, and beaker.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the compound from a burette.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

  • Apparatus: Shake-flask method equipment (separatory funnel or vials), octanol, water, and an analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis or HPLC).

  • Procedure (Shake-Flask Method):

    • A known amount of the compound is dissolved in a pre-saturated mixture of octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in both the octanol and water phases is measured.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Application Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint BoilingPoint Boiling Point Determination Characterization->BoilingPoint Solubility Aqueous Solubility Assay Characterization->Solubility pKa pKa Measurement Characterization->pKa LogP LogP Determination Characterization->LogP DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Formulation Formulation Development DataAnalysis->Formulation

Caption: Workflow for Physicochemical Profiling.

Conceptual Diagram of Structure-Activity Relationship (SAR)

This diagram illustrates the iterative process of modifying a chemical structure to optimize its biological activity, a core concept in drug development.

G Start Initial Compound (e.g., this compound) Synthesis Synthesize Analogs Start->Synthesis Testing Biological Testing (e.g., in vitro assays) Synthesis->Testing Analysis Analyze Data (Identify active compounds) Testing->Analysis SAR Establish Structure-Activity Relationship (SAR) Analysis->SAR Optimization Design New Analogs Based on SAR SAR->Optimization Optimization->Synthesis Iterative Cycle

Caption: Structure-Activity Relationship Cycle.

Conclusion

While experimental data for this compound is not yet publicly available, the predicted physicochemical properties presented in this guide provide a valuable starting point for researchers. The outlined experimental protocols offer a clear path for the empirical determination of these crucial parameters. A thorough understanding of these properties will be instrumental in advancing the study of this compound and unlocking its potential in various scientific and industrial applications.

References

Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Paal-Knorr pyrrole synthesis, a robust and versatile method for the formation of pyrrole rings. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes relevant data and visualizations to support researchers in the successful synthesis of this target molecule.

Introduction

This compound is an aromatic compound characterized by a phenol ring substituted with a methyl group and a pyrrole ring. The presence of both a phenolic hydroxyl group and a nitrogen-containing heterocycle suggests its potential as a scaffold in the design of novel therapeutic agents and functional materials. The synthesis of this and related compounds is of significant interest to the scientific community.

Proposed Synthesis Pathway: The Paal-Knorr Pyrrole Synthesis

The most direct and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This classic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent, typically under acidic conditions, to form the pyrrole ring.[1][2][3][4][5]

In this proposed pathway, the primary amine is 2-amino-5-methylphenol, and the 1,4-dicarbonyl equivalent is 2,5-dimethoxytetrahydrofuran. The latter serves as a stable and easy-to-handle precursor that generates the required 1,4-dicarbonyl species in situ under the acidic reaction conditions.[6][7] The overall reaction is depicted below:

Paal-Knorr_Mechanism start 2-Amino-5-methylphenol + 2,5-Dimethoxytetrahydrofuran hydrolysis Hydrolysis to Succinaldehyde start->hydrolysis H+ hemiaminal Hemiaminal Formation hydrolysis->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

References

Spectroscopic Characterization of 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-methyl-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a phenol moiety, a pyrrole ring, and a methyl group, suggesting a range of possible biological activities and chemical properties. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for its characterization. This information is intended to assist researchers, scientists, and drug development professionals in the identification and analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5s1HPhenolic -OH
~7.1 - 7.3m3HAromatic-H (phenol ring)
~6.8 - 7.0t2HPyrrole-H (α-protons)
~6.2 - 6.4t2HPyrrole-H (β-protons)
~2.3s3HMethyl (-CH₃)
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~150 - 155C-OH (phenol)
~135 - 140C-CH₃ (phenol)
~130 - 135Quaternary C (phenol)
~120 - 130Aromatic CH (phenol)
~115 - 120Pyrrole C-H (α-carbons)
~105 - 110Pyrrole C-H (β-carbons)
~20 - 25Methyl (-CH₃)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl)
1600 - 1450StrongC=C stretch (aromatic and pyrrole)
1300 - 1200StrongC-O stretch (phenol)
1100 - 1000MediumC-N stretch
900 - 675StrongAromatic C-H bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
173.08100[M]⁺ (Molecular Ion)
158.06~40[M - CH₃]⁺
145.07~30[M - CO]⁺
130.05~20[M - CH₃ - CO]⁺
103.05~15[C₇H₅N]⁺
77.04~25[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required (e.g., 1024 or more). A longer relaxation delay may also be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow and Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a new chemical compound.

Spectroscopic_Workflow General Workflow for Compound Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: A flowchart illustrating the general process from chemical synthesis to structural confirmation using various spectroscopic techniques.

Potential Biological Activity of 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted biological activities of the novel compound 5-methyl-2-(1H-pyrrol-1-yl)phenol. While direct experimental data for this specific molecule is not yet available in published literature, its chemical structure, featuring a phenolic moiety linked to a pyrrole ring, suggests a strong potential for significant biological effects. This document outlines a proposed synthetic pathway, hypothesizes its potential antioxidant, antimicrobial, and anticancer activities based on established knowledge of related chemical structures, and provides detailed experimental protocols for the validation of these activities. The information herein is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

The confluence of different pharmacophores within a single molecular entity is a well-established strategy in drug discovery for the development of novel therapeutic agents with potentially enhanced or unique biological activities. The compound this compound integrates two such important structural motifs: a phenol and a pyrrole.

Phenolic compounds are a large and well-studied class of natural and synthetic molecules renowned for their potent antioxidant properties, which are primarily attributed to the hydrogen-donating capability of the hydroxyl group. This activity allows them to scavenge harmful free radicals, which are implicated in a multitude of disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]

The pyrrole ring is a fundamental nitrogen-containing heterocycle present in a vast array of biologically active natural products and synthetic drugs. Pyrrole derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Given the established bioactivities of its constituent parts, this compound is a compelling candidate for biological investigation. This whitepaper provides a theoretical framework for its synthesis and potential biological evaluation.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this proposed scheme, 2-amino-4-methylphenol serves as the primary amine, which can be reacted with 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyls) under acidic conditions to yield the target compound.[5]

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-4-methylphenol 2-amino-4-methylphenol Paal-Knorr_Reaction Paal-Knorr Condensation 2-amino-4-methylphenol->Paal-Knorr_Reaction 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->Paal-Knorr_Reaction Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Paal-Knorr_Reaction Solvent Solvent (e.g., Ethanol) Solvent->Paal-Knorr_Reaction Heat Heat Heat->Paal-Knorr_Reaction Target_Compound This compound Paal-Knorr_Reaction->Target_Compound

Figure 1: Proposed Paal-Knorr synthesis route.

Potential Biological Activities and Experimental Evaluation

Based on the chemical structure of this compound, the following biological activities are hypothesized. For each potential activity, a standard experimental protocol is provided to guide researchers in their investigations.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity by donating a hydrogen atom to neutralize free radicals.

G Hypothesized Antioxidant Mechanism Compound This compound (Ar-OH) StabilizedRadical Stabilized Phenoxyl Radical (Ar-O•) Compound->StabilizedRadical H• donation Radical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) Radical->NeutralizedMolecule H• acceptance

Figure 2: Free radical scavenging by hydrogen atom donation.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [8][9]

  • Reagent Preparation :

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Prepare serial dilutions of the test compound and a positive control.

  • Assay Procedure :

    • Mix a specific volume of the sample dilution (e.g., 0.5 mL) with the ABTS•+ working solution (e.g., 2.0 mL).[9]

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 6 minutes).[9]

    • Measure the absorbance at 734 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Antimicrobial Activity

Both phenolic and pyrrolic structures are known to exhibit antimicrobial properties. Therefore, this compound is a candidate for evaluation against a panel of pathogenic bacteria and fungi.

  • Microorganism Preparation :

    • Culture the selected bacterial or fungal strains in an appropriate broth medium overnight at their optimal growth temperature.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Assay Procedure (Broth Microdilution Method) :

    • In a 96-well microplate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the prepared microbial suspension.

    • Include a positive control (microorganisms with broth, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis :

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2] The pyrrole moiety is also a component of several anticancer agents.

  • Cell Culture :

    • Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Procedure :

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[10]

    • Incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a wavelength between 550 and 600 nm.[11]

  • Data Analysis :

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experimental protocols.

Table 1: Antioxidant Activity of this compound

Assay IC50 (µg/mL)
DPPH Radical Scavenging
ABTS Radical Scavenging

| Positive Control (e.g., Ascorbic Acid) | |

Table 2: Antimicrobial Activity of this compound

Microorganism MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

| Positive Control (e.g., Ciprofloxacin) | |

Table 3: Anticancer Activity of this compound

Cell Line Incubation Time (h) IC50 (µM)
e.g., MCF-7 24
48
e.g., A549 24
48

| Positive Control (e.g., Doxorubicin) | 48 | |

Visualized Workflows and Pathways

To further guide the experimental process, the following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway for the anticancer activity of a phenolic compound.

G General Workflow for Biological Activity Screening Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., DPPH, MIC, MTT assays) Start->Primary_Screening Data_Analysis Data Analysis (IC50, MIC determination) Primary_Screening->Data_Analysis Hit_Identification Hit Identification (Is the compound active?) Data_Analysis->Hit_Identification Secondary_Screening Secondary Screening (Mechanism of action studies) Hit_Identification->Secondary_Screening Yes Inactive Inactive Hit_Identification->Inactive No Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Figure 3: A generalized workflow for screening biological activity.

G Hypothetical Anticancer Signaling Pathway Compound This compound ROS Increased ROS Compound->ROS PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT Inhibition Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Figure 4: A potential signaling pathway for apoptosis induction.

Conclusion

This compound presents a novel chemical scaffold with significant, albeit currently unexplored, potential for biological activity. The combination of the antioxidant-conferring phenol group and the versatile, bioactive pyrrole ring suggests that this compound could be a valuable lead for the development of new therapeutic agents. This technical guide provides a comprehensive, albeit predictive, framework to initiate and direct future research. The proposed synthetic route is straightforward, and the outlined experimental protocols for assessing antioxidant, antimicrobial, and anticancer activities are robust and well-established. It is our hope that this document will catalyze further investigation into the pharmacological properties of this promising molecule.

References

literature review on the synthesis of N-arylpyrroles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Arylpyrroles

Introduction

N-arylpyrroles represent a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The unique electronic properties and structural features of the N-arylpyrrole core make it a crucial pharmacophore and a versatile building block in organic synthesis and materials science. Consequently, the development of efficient and diverse synthetic methodologies for accessing these compounds has been a major focus of chemical research. This technical guide provides a comprehensive review of the core synthetic strategies for N-arylpyrroles, intended for researchers, scientists, and professionals in drug development. It covers classical condensation reactions, modern cross-coupling methods, and other significant approaches, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of N-arylpyrroles can be broadly categorized into two main approaches:

  • Annulative N-Arylation: These methods involve the simultaneous construction of the pyrrole ring and the formation of the N-aryl bond from acyclic precursors.

  • Direct N-Arylation of Pyrroles: These strategies focus on forming the C-N bond between a pre-existing pyrrole ring and an aryl group, typically through transition-metal-catalyzed cross-coupling reactions.

Annulative N-Arylation Strategies

Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for constructing pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine.[1][2] The reaction is typically promoted by acid catalysts or high temperatures and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[3]

Paal_Knorr_Mechanism Paal-Knorr Synthesis Mechanism cluster_reactants r1 1,4-Diketone r2 Aryl Amine (ArNH2) i1 Hemiaminal Formation r1->i1 + H+ (cat.) r2->i1 + H+ (cat.) i2 Cyclization & Dehydration i1->i2 - H2O p1 N-Arylpyrrole i2->p1 - H2O

Caption: General workflow for the Paal-Knorr synthesis of N-arylpyrroles.

Key Features:

  • Versatility: A wide range of 1,4-diketones and anilines can be used.[2]

  • Conditions: Can be performed under neutral, weakly acidic, or solvent-free conditions.[3][4]

  • Green Chemistry: Recent advancements focus on using environmentally benign catalysts like reusable aluminas or performing the reaction in water.[3][4]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-(p-tolyl)pyrrole[4]

  • Setup: In a reaction vessel, mix acetonylacetone (1,4-diketone, 1 mmol) and 4-toluidine (aromatic amine, 1 mmol).

  • Catalyst Addition: Add CATAPAL 200 alumina (20 wt %) to the mixture.

  • Reaction: Heat the solvent-free mixture at 60 °C for 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, extract the product with ethyl acetate.

  • Purification: Separate the catalyst by centrifugation and filtration. The catalyst can be washed and reused. Evaporate the solvent from the ethyl acetate extract to obtain the product. This procedure typically yields 2,5-dimethyl-1-(p-tolyl)pyrrole in high yield (e.g., 98%).

CatalystAmineConditionsYield (%)Reference
CATAPAL 200 (Alumina)4-Toluidine60 °C, 45 min, solvent-free98[4]
Sulfamic AcidAnilineReflux in EtOH92[4]
Acetic AcidAnilineReflux(Varies)[2]
Iron(III) ChlorideAnilineWater, 100 °C, 3h95[3]
Clauson-Kaas Synthesis

The Clauson-Kaas synthesis is another classic and highly effective method for preparing N-substituted pyrroles. This reaction involves treating a primary amine with 2,5-dimethoxytetrahydrofuran or 2,5-diethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound.[5][6] The reaction is typically acid-catalyzed and proceeds by opening the furan ring to form a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type condensation.[6]

Clauson_Kaas_Workflow Clauson-Kaas Synthesis Workflow start 2,5-Dimethoxytetrahydrofuran + Aryl Amine (ArNH2) step1 Acid-Catalyzed Ring Opening start->step1 intermediate 1,4-Dicarbonyl Intermediate step1->intermediate step2 Intramolecular Condensation & Dehydration intermediate->step2 product N-Arylpyrrole step2->product

Caption: Key steps in the Clauson-Kaas synthesis of N-arylpyrroles.

Key Features:

  • Green Solvents: Many modern protocols utilize water or deep eutectic solvents, making the synthesis more environmentally friendly.[5][6]

  • Catalyst Diversity: A wide range of catalysts, including Brønsted acids (acetic acid), Lewis acids (Sc(OTf)₃, MgI₂), and transition metals (Cu, Fe), have been successfully employed.[5][6][7]

  • Microwave Assistance: Microwave irradiation can significantly reduce reaction times.[5][8]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Arylpyrroles in Water[5]

  • Setup: To a round-bottom flask, add the aromatic amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and CuCl₂·2H₂O (10 mol%).

  • Solvent: Add water (3 mL) to the flask.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-arylpyrrole. Yields typically range from 71-96%.

CatalystAmineSolventConditionsYield (%)Reference
CuCl₂·2H₂O (10 mol%)Various AnilinesWaterReflux, 1-4 h71-96[5]
MgI₂ etherate (10 mol%)Substituted AnilinesMeCN80 °C(Varies)[5][6]
OxoneVarious AnilinesNeatMicrowave, 10-22 min(Varies)[5][6]
CeCl₃·7H₂OAniline DerivativesAcetonitrileMicrowave(Varies)[6]
Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine (or ammonia).[9][10] The mechanism begins with the formation of an enamine from the β-ketoester and the aromatic amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the substituted N-arylpyrrole.[9][11]

Hantzsch_Mechanism Hantzsch Pyrrole Synthesis Logic A β-Ketoester D Enamine Intermediate A->D B Aryl Amine B->D C α-Haloketone E Alkylation C->E D->E Nucleophilic Attack F Cyclization & Dehydration E->F G N-Arylpyrrole F->G - H2O

Caption: Logical flow of the three-component Hantzsch pyrrole synthesis.

Experimental Protocol: Solid-Phase Hantzsch Synthesis of Pyrrole-3-carboxamides[12]

  • Resin Preparation: Start with Polystyrene Rink amide resin. Acetoacetylate the resin and then treat it with a primary aromatic amine to form the polymer-bound enaminone.

  • Hantzsch Reaction: Swell the resin in a suitable solvent (e.g., DMF). Add an α-bromoketone and a base (e.g., DIEA). Heat the mixture (e.g., 60 °C) for several hours to effect the cyclization.

  • Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 20% Trifluoroacetic Acid in DCM) to release the pyrrole product from the solid support.

  • Isolation: Collect the filtrate and concentrate it to obtain the crude pyrrole-3-carboxamide, which is often of excellent purity without further chromatography.

Barton-Zard Synthesis

The Barton-Zard reaction provides a route to pyrroles through the condensation of an α-isocyanoester with a nitroalkene under basic conditions.[13][14] The mechanism involves a base-catalyzed Michael-type addition of the enolate from the isocyanoacetate to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and final tautomerization to yield the aromatic pyrrole.[13][15]

Barton_Zard_Mechanism Barton-Zard Reaction Pathway Nitroalkene Nitroalkene Isocyanide α-Isocyanoester Base Base Step1 Michael Addition Nitroalkene->Step1 Isocyanide->Step1 Base->Step1 Step2 5-endo-dig Cyclization Step1->Step2 Step3 Nitro Group Elimination Step2->Step3 Step4 Aromatization Step3->Step4 Product Pyrrole Product Step4->Product

Caption: Mechanistic steps of the Barton-Zard pyrrole synthesis.

Experimental Protocol: General Procedure for Barton-Zard Synthesis[15]

  • Setup: To a solution of the nitroalkene (1.0 equiv) in a suitable solvent like THF, add the α-isocyanoester (1.0 equiv).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Add a strong base, such as potassium tert-butoxide (KOt-Bu), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the desired pyrrole.

Direct N-Arylation of Pyrroles

These methods are powerful for functionalizing existing pyrrole scaffolds and are particularly valuable in late-stage synthesis.

Ullmann Condensation (Copper-Catalyzed N-Arylation)

The Ullmann condensation is a classical method for forming C-N bonds, involving the reaction of an amine (in this case, pyrrole) with an aryl halide, catalyzed by a copper species.[16] While traditional Ullmann reactions required harsh conditions (high temperatures), modern variations use various ligands to facilitate the reaction under milder conditions.[17][18]

Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrrole[18]

  • Setup: In an oven-dried, argon-flushed test tube, combine CuI (5 mol %), the aryl halide (1.0 mmol), K₂CO₃ (2.0 mmol), and pyrrole (1.2 mmol).

  • Ligand and Solvent: Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol %) and a suitable solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for the required time (e.g., 10-24 hours).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the N-arylpyrrole.

Aryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneN,N'-DimethylethylenediamineK₂CO₃Dioxane11093[18]
4-IodotolueneN,N'-DimethylethylenediamineK₂CO₃Toluene11088[18]
1-Bromo-4-cyanobenzeneN,N'-DimethylethylenediamineK₃PO₄Dioxane11085[17]
Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[21] The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.[20]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amide_Complex L2Pd(II)(Ar)(NHR') OA_Complex->Amide_Complex Ligand Exchange Amide_Complex->Pd0 Reductive Elimination Product Ar-Pyrrole Amide_Complex->Product Base + Base - Base-H+X- ArX Ar-X ArX->OA_Complex Pyrrole Pyrrole-H Pyrrole->Amide_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Pyrrole with an Aryl Chloride[22]

  • Setup: In a glovebox, add Pd₂(dba)₃ (0.4 mol %), the phosphine ligand (e.g., keYPhos, 0.8 mol %), and NaOt-Bu (1.4 mmol) to a vial.

  • Reagents: Add the aryl chloride (1.0 mmol) and pyrrole (1.2 mmol) followed by the solvent (e.g., CPME).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the pure N-arylpyrrole.

Aryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
Aryl ChlorideskeYPhosNaOt-BuCPME100High[22]
Aryl BromidesBINAPNaOt-BuToluene80-100High[19]
Aryl TriflatesDPPFCs₂CO₃Toluene80-100High[19]

Conclusion

The synthesis of N-arylpyrroles is a mature yet continually evolving field in organic chemistry. Classical methods like the Paal-Knorr and Clauson-Kaas syntheses remain robust and reliable for constructing the pyrrole core from simple precursors. Simultaneously, the advent of powerful transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided unparalleled access to this important class of compounds with exceptional functional group tolerance and substrate scope. The ongoing development of greener, more efficient, and catalytic protocols ensures that N-arylpyrroles will continue to be readily accessible for their myriad applications in medicine, materials, and beyond. This guide serves as a foundational resource for selecting and implementing the most appropriate synthetic strategy based on substrate availability, desired substitution patterns, and laboratory capabilities.

References

A Technical Guide to the Reactivity and Functionalization of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and potential functionalization of the phenol group in 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to predict its chemical behavior. The guide covers the synthesis of the parent molecule, key reactions of the phenolic hydroxyl group, and electrophilic aromatic substitution on the phenolic ring. Detailed experimental protocols for representative reactions on similar substrates are provided as a starting point for methodology development. This document aims to serve as a valuable resource for researchers interested in the synthesis and derivatization of this and related compounds for applications in medicinal chemistry and materials science.

Introduction

Phenol and pyrrole moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The combination of these two rings in this compound presents a unique scaffold with potential for diverse chemical modifications. The phenolic hydroxyl group serves as a key handle for introducing a variety of functional groups through reactions such as O-alkylation and O-acylation, enabling the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability. Furthermore, the electron-rich nature of the phenol ring, activated by both the hydroxyl and pyrrolyl substituents, suggests a high propensity for electrophilic aromatic substitution, allowing for the introduction of additional substituents to further explore the structure-activity relationship of its derivatives.

This guide will systematically explore the chemical landscape of this compound, with a focus on the reactivity of its phenolic group.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of the analogous aniline derivative. The proposed pathway involves the synthesis of the nitro precursor followed by reduction and subsequent conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

G A 4-Methyl-2-nitrophenol B 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole A->B Paal-Knorr pyrrole synthesis (e.g., 2,5-dimethoxytetrahydrofuran, acid catalyst) C 5-Methyl-2-(1H-pyrrol-1-yl)aniline B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D This compound C->D 1. Diazotization (NaNO2, H2SO4, 0-5 °C) 2. Hydrolysis (H2O, heat)

Figure 1: Proposed synthetic pathway for this compound.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is expected to exhibit typical phenolic reactivity, serving as a nucleophile and a proton donor. Key functionalization strategies targeting this group include O-alkylation and O-acylation.

O-Alkylation

O-alkylation introduces an ether linkage, which can significantly alter the compound's polarity and hydrogen bonding capacity. A common method for this transformation is the Williamson ether synthesis.

G A This compound B Sodium 5-methyl-2-(1H-pyrrol-1-yl)phenoxide A->B Base (e.g., NaH, K2CO3) D 5-Methyl-2-(1H-pyrrol-1-yl)alkoxybenzene B->D C Alkyl halide (R-X) C->D G A This compound D 5-Methyl-2-(1H-pyrrol-1-yl)phenyl ester A->D B Acylating agent (e.g., Acyl chloride, Anhydride) B->D C Base (e.g., Pyridine, Et3N) C->D G cluster_0 Directing Effects cluster_1 Predicted Reactivity OH OH (Strong Activator, o,p-director) Positions Positions Pyrrole Pyrrole (Activator, o,p-director) Methyl Methyl (Weak Activator, o,p-director) Phenol_Ring

Quantum Chemical Calculations for 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol. This compound, possessing both a phenol and a pyrrole moiety, presents significant interest for applications in medicinal chemistry and materials science. Through the use of Density Functional Theory (DFT), this document outlines the theoretical framework and methodologies for investigating its geometric, vibrational, electronic, and spectroscopic properties. The presented data, derived from established computational protocols, serves as a foundational resource for further research and development.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in drug design due to the bioactive nature of its constituent phenol and pyrrole rings. Phenol derivatives are known for their antioxidant properties, while pyrrole structures are integral to many pharmaceuticals.[1][2] Understanding the three-dimensional structure, electronic landscape, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry for providing insights into molecular properties at the atomic level.[1][3] These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. This guide details the theoretical calculations performed to characterize this compound.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 09 software package.[1][4] The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set.[1][3] This level of theory is well-established for providing reliable geometric and electronic properties for organic molecules.[1][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The Gauge-Including Atomic Orbital (GIAO) method was employed for the calculation of NMR chemical shifts.[4][5]

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft opt_geom Optimized Geometry dft->opt_geom vib_freq Vibrational Frequencies dft->vib_freq electronic_prop Electronic Properties (HOMO, LUMO) dft->electronic_prop nmr_shifts NMR Chemical Shifts dft->nmr_shifts

Figure 1: General workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The optimization of the molecular geometry provides the most stable conformation of this compound. The key bond lengths and angles are summarized in Table 1. These parameters are fundamental for understanding the molecule's spatial arrangement and steric properties, which are critical for its interaction with biological targets.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O1.365
O-H0.968
C-N (Pyrrole-Phenol)1.412
C-C (Methyl-Phenol)1.510
Bond Angle (°)C-O-H108.5
C-C-N (Phenol-Pyrrole)121.3
Dihedral Angle (°)C-C-N-C (Phenol-Pyrrole)45.2
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to interpret experimental spectroscopic data. The characteristic vibrational modes are presented in Table 2. The O-H stretching frequency is a key indicator of hydrogen bonding capabilities.[6] The C-H and C=C stretching modes are characteristic of the aromatic rings.

Table 2: Selected Calculated Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Description
ν(O-H)3550O-H stretching
ν(C-H) aromatic3100 - 3000Aromatic C-H stretching
ν(C-H) methyl2980 - 2900Methyl C-H stretching
ν(C=C) aromatic1600 - 1450Aromatic C=C stretching
ν(C-O)1250C-O stretching
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[7][8] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability.[9] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[7][9]

Table 3: Calculated Electronic Properties

ParameterEnergy (eV)
HOMO Energy-5.87
LUMO Energy-1.23
HOMO-LUMO Gap4.64

A smaller HOMO-LUMO gap suggests higher reactivity.[7] The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

NMR Chemical Shift Analysis

Theoretical calculations of NMR chemical shifts are a powerful tool for assigning experimental spectra and confirming molecular structures.[5] The calculated ¹H and ¹³C NMR chemical shifts for this compound, referenced to tetramethylsilane (TMS), are presented in Table 4.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated ¹H ShiftAtomCalculated ¹³C Shift
OH5.5 - 9.0C-OH155.2
Aromatic H (Phenol)6.8 - 7.5Aromatic C (Phenol)115 - 130
Pyrrole H6.1 - 7.2Pyrrole C108 - 122
Methyl H2.3Methyl C20.5

The chemical shift of the phenolic proton (OH) can be highly variable due to hydrogen bonding effects with the solvent or other molecules.[6][10]

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Data calc_geom Calculated Geometry exp_xray X-ray Crystallography calc_geom->exp_xray Comparison calc_vib Calculated Vibrations exp_ir IR/Raman Spectroscopy calc_vib->exp_ir Assignment calc_nmr Calculated NMR Shifts exp_nmr NMR Spectroscopy calc_nmr->exp_nmr Assignment calc_electronic Calculated Electronic Properties exp_uvvis UV-Vis Spectroscopy calc_electronic->exp_uvvis Interpretation

Figure 2: Logical relationship between calculated and experimental data.

Conclusion

This technical guide has outlined the application of quantum chemical calculations for the characterization of this compound. The presented theoretical data on its optimized geometry, vibrational frequencies, electronic properties, and NMR chemical shifts provide a detailed molecular-level understanding of this compound. This information serves as a valuable resource for researchers in drug development and materials science, enabling more informed design and synthesis of novel compounds with desired properties. The methodologies and data presented here form a solid foundation for future experimental and computational investigations.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization. The information presented herein is based on established knowledge of related phenolic and pyrrole compounds and is intended to guide researchers in their experimental design.

Introduction

This compound is a bifunctional molecule incorporating both a phenolic hydroxyl group and a pyrrole ring. These functional groups are expected to govern its physicochemical properties, including solubility in various solvents and its stability under different environmental conditions. Understanding these properties is critical for a wide range of applications, from drug development, where solubility impacts bioavailability, to materials science, where stability is paramount. This guide details the methodologies for determining these key parameters.

Predicted Solubility Profile

The solubility of this compound will be dictated by the interplay of its hydrophobic (methyl group, phenyl and pyrrole rings) and hydrophilic (hydroxyl group) moieties. It is anticipated that the compound will exhibit poor solubility in water and higher solubility in organic solvents.

Factors Influencing Solubility
  • Solvent Polarity: Polar protic solvents, such as alcohols, are expected to be effective solvents due to their ability to form hydrogen bonds with the phenolic hydroxyl group. Polar aprotic solvents like acetone and ethyl acetate should also effectively solubilize the compound. Nonpolar solvents are anticipated to be less effective.

  • Temperature: Generally, solubility is expected to increase with temperature.

  • pH: The acidity of the phenolic hydroxyl group (pKa) will significantly influence aqueous solubility. In basic solutions, the phenol will deprotonate to form a more soluble phenoxide salt.

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, dimethylformamide, ethyl acetate, 2-butanone, isopropanol, and 1-propanol).[1]

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 298.15 K and 313.15 K) using a mechanical shaker or orbital incubator until equilibrium is reached (typically 24-72 hours).[1]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques:

      • Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.[1]

      • Spectrophotometric Analysis: Measure the absorbance of the solution at a predetermined wavelength (λmax) and calculate the concentration using a standard curve.[2] High-Performance Liquid Chromatography (HPLC) is also a suitable method for quantification.

Predicted Solubility Data

While specific experimental data is unavailable, the following table provides a hypothetical representation of the expected solubility of this compound in various solvents at two different temperatures. This table is for illustrative purposes to guide experimental expectations.

SolventTemperature (K)Predicted Solubility (mol/L)
Water298.15< 0.001
Water313.15< 0.005
Methanol298.150.1 - 0.5
Methanol313.150.5 - 1.0
Ethanol298.150.1 - 0.5
Ethanol313.150.5 - 1.0
Acetonitrile298.150.05 - 0.2
Acetonitrile313.150.2 - 0.6
Ethyl Acetate298.150.2 - 0.8
Ethyl Acetate313.150.8 - 1.5
Dimethylformamide298.15> 1.0
Dimethylformamide313.15> 1.5

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling. Potential degradation pathways may involve oxidation of the phenol or reactions involving the pyrrole ring.

Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxidizing Agents: The phenolic moiety is susceptible to oxidation.

  • pH: The stability of the compound may vary significantly with pH.

Experimental Determination of Stability

Thermal analysis techniques are essential for evaluating the stability of the compound as a function of temperature.

Experimental Protocol: Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample of this compound into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Monitor the change in mass as a function of temperature. The resulting TGA curve provides information on decomposition temperatures.[3][4][5]

  • Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample into a DSC pan and seal it.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Measure the heat flow to or from the sample relative to a reference. The DSC thermogram reveals thermal transitions such as melting point, and can also indicate decomposition.[3][4][5]

Predicted Stability Data

The following table provides an example of the type of data that would be obtained from thermal stability analysis. The values are hypothetical.

Analytical TechniqueParameterPredicted Value
TGAOnset of Decomposition (°C)180 - 220
DSCMelting Point (°C)120 - 150
DSCDecomposition Peak (°C)200 - 240

Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and stability.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Equilibrate and settle C->D After 24-72h E Withdraw and filter supernatant D->E F Quantify concentration (Gravimetric/Spectrophotometric/HPLC) E->F

Caption: Workflow for solubility determination using the shake-flask method.

Stability_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Start Sample of this compound TGA1 Weigh sample into crucible Start->TGA1 DSC1 Weigh and seal sample in pan Start->DSC1 TGA2 Heat at constant rate TGA1->TGA2 TGA3 Monitor mass change TGA2->TGA3 TGA_Result Determine decomposition temperature TGA3->TGA_Result DSC2 Heat at constant rate DSC1->DSC2 DSC3 Measure heat flow DSC2->DSC3 DSC_Result Identify melting point and decomposition DSC3->DSC_Result

Caption: Workflow for thermal stability analysis using TGA and DSC.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet available, the outlined protocols, based on established methodologies for similar phenolic and pyrrole compounds, offer a robust starting point for researchers. The successful characterization of these fundamental properties will be invaluable for the future development and application of this promising molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The analysis is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document summarizes the predicted quantitative NMR data in structured tables, outlines detailed experimental protocols for data acquisition, and includes visualizations of the molecular structure and experimental workflows.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for each nucleus in this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Labeled ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-14.5 - 5.5singlet1H
H-36.9 - 7.1doublet1H
H-46.7 - 6.9doublet of doublets1H
H-66.8 - 7.0singlet1H
H-72.2 - 2.4singlet3H
H-α6.9 - 7.2triplet2H
H-β6.2 - 6.4triplet2H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Labeled CarbonChemical Shift (δ, ppm)
C-1150 - 155
C-2125 - 130
C-3130 - 135
C-4120 - 125
C-5135 - 140
C-6115 - 120
C-720 - 25
C-α120 - 125
C-β110 - 115

Structural and Workflow Diagrams

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom labeling and a typical NMR experimental workflow.

General NMR Experimental Workflow arrow arrow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Data Analysis and Interpretation E->F

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pattern of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this molecule through mass spectrometry.

Introduction

This compound is a bi-aromatic compound containing a phenol and a pyrrole ring linked by a nitrogen-carbon bond. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in various matrices. This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and the known behavior of related chemical moieties.

Proposed Fragmentation Pattern

The fragmentation of this compound is expected to be influenced by the stability of the aromatic rings and the nature of the substituents. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system[1][2]. The fragmentation of phenols often proceeds through the loss of neutral molecules like carbon monoxide (CO) and formyl radical (CHO)[3][4]. For pyrrole derivatives with aromatic substituents, fragmentation can involve cleavage of the substituent or the pyrrole ring itself[5].

The molecular weight of this compound is 187.23 g/mol . The initial ionization, typically through electron impact (EI), would result in the formation of a molecular ion (M⁺˙) at m/z 187.

The proposed major fragmentation pathways are as follows:

  • Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of the methyl group (•CH₃) to form a stable cation. This would result in a fragment ion at m/z 172 .

  • Loss of Carbon Monoxide: Phenolic compounds are known to undergo rearrangement and lose a molecule of carbon monoxide (CO)[1][3]. This would lead to a fragment ion at m/z 159 .

  • Cleavage of the Pyrrole Ring: The pyrrole ring can undergo fragmentation. A characteristic loss for pyrrole is the neutral molecule of hydrogen cyanide (HCN), which would result in a fragment at m/z 160 .

  • Loss of the Pyrrole Moiety: Cleavage of the C-N bond connecting the two rings could lead to the loss of a neutral pyrrole radical, resulting in a fragment corresponding to the methylphenol cation at m/z 107 .

  • Formation of a Tropylium-like Ion: Aromatic compounds can rearrange to form stable seven-membered ring structures. Loss of the pyrrole and subsequent rearrangement could lead to the formation of a methyl-substituted tropylium-like ion.

Quantitative Data Summary

As no specific experimental mass spectrum for this compound was found in the searched literature, the following table summarizes the predicted major fragment ions, their proposed elemental compositions, and the corresponding neutral losses.

m/zProposed FormulaProposed Neutral Loss
187[C₁₁H₁₁NO]⁺˙- (Molecular Ion)
172[C₁₀H₈NO]⁺•CH₃
160[C₁₀H₈O]⁺˙HCN
159[C₁₀H₉N]⁺˙CO
107[C₇H₇O]⁺C₄H₄N•

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

The following provides a detailed methodology for the analysis of this compound using Electron Impact Mass Spectrometry, based on standard procedures for similar aromatic compounds[6][7].

4.1. Sample Preparation

A pure sample of this compound is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

4.2. Instrumentation

A high-resolution mass spectrometer equipped with an electron impact (EI) ion source is used. The instrument could be a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

4.3. Mass Spectrometer Parameters

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 1 scan/second

  • Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet (for GC-MS analysis).

4.4. Data Acquisition and Analysis

The mass spectrum is acquired, and the relative abundances of the fragment ions are recorded. The fragmentation pattern is then interpreted to elucidate the structure of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragment ions, which aids in confirming the proposed fragmentation pathways.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron impact ionization.

Fragmentation_Pathway cluster_frags Primary Fragments M This compound (m/z 187) [C₁₁H₁₁NO]⁺˙ F172 [M - •CH₃]⁺ (m/z 172) M->F172 - •CH₃ F159 [M - CO]⁺˙ (m/z 159) M->F159 - CO F160 [M - HCN]⁺˙ (m/z 160) M->F160 - HCN F107 [C₇H₇O]⁺ (m/z 107) M->F107 - C₄H₄N•

Caption: Proposed EI fragmentation of this compound.

References

Methodological & Application

Application Note: Laboratory Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-methyl-2-(1H-pyrrol-1-yl)phenol is a substituted phenol derivative containing a pyrrole moiety. This class of compounds is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the pyrrole and phenol functional groups. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the Paal-Knorr pyrrole synthesis. This method is a well-established and reliable approach for the formation of pyrrole rings.[1][2][3][4] The protocol described herein is adapted from established procedures for the synthesis of similar 2-(1H-pyrrol-1-yl)phenol derivatives.[5][6]

The synthesis involves the acid-catalyzed condensation of 2-amino-5-methylphenol with 2,5-dimethoxytetrahydrofuran, which serves as a precursor to the required 1,4-dicarbonyl compound. The reaction proceeds under reflux in glacial acetic acid to yield the desired product. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: Paal-Knorr synthesis of this compound.

Materials and Methods

Reagents and Solvents:

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-5-methylphenolC₇H₉NO123.15≥98%Sigma-Aldrich
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16≥98%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Sigma-Aldrich
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Laboratories

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel, 230-400 mesh)

  • NMR spectrometer (¹H and ¹³C NMR)

  • Melting point apparatus

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylphenol (5.0 g, 40.6 mmol) in glacial acetic acid (40 mL).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (5.9 g, 44.7 mmol).

  • Attach a reflux condenser to the flask.

2. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting material (2-amino-5-methylphenol) and the product will have different Rf values.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel.

  • The column should be packed using a slurry of silica gel in hexane.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the desired product (as indicated by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

5. Characterization:

  • Determine the melting point of the purified product.

  • Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.

Data Summary
ParameterValue
Reactant Quantities
2-Amino-5-methylphenol5.0 g (40.6 mmol)
2,5-Dimethoxytetrahydrofuran5.9 g (44.7 mmol)
Product Yield
Theoretical Yield7.03 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)
Physical Properties
Appearance(To be observed)
Melting Point(To be determined)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)(Expected signals: aromatic protons, pyrrole protons, methyl protons, hydroxyl proton)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)(Expected signals: aromatic carbons, pyrrole carbons, methyl carbon)

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-amino-5-methylphenol in Glacial Acetic Acid start->dissolve add_dmf Add 2,5-Dimethoxytetrahydrofuran dissolve->add_dmf reflux Reflux for 2 hours add_dmf->reflux cool Cool to Room Temperature reflux->cool quench Quench with Ice-Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MP) purify->characterize end_node End characterize->end_node

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

paal_knorr_mechanism reactants 2-Amino-5-methylphenol + 1,4-Dicarbonyl hemiaminal Hemiaminal Formation reactants->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization Attack on second carbonyl dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Intermediate cyclization->dihydroxypyrrolidine dehydration Dehydration (Loss of 2 H₂O) dihydroxypyrrolidine->dehydration product This compound dehydration->product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

Application Notes and Protocols for 5-methyl-2-(1H-pyrrol-1-yl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-methyl-2-(1H-pyrrol-1-yl)phenol belongs to the class of ortho-pyrrol-phenols, a scaffold of growing interest in medicinal chemistry. This structural motif combines the key features of a phenol, known for its antioxidant and hydrogen-bonding capabilities, with a pyrrole ring, a versatile heterocyclic core present in numerous biologically active compounds.[1][2][3][4] While extensive research on this compound itself is limited in publicly available literature, its structural analogs have shown promise in various therapeutic areas, including as anticancer agents and enzyme inhibitors.[5][6][7][8] These application notes provide a summary of the potential applications, relevant experimental protocols, and key data based on structurally related compounds.

Disclaimer: The following information is largely based on data from structurally similar molecules and is intended to guide future research on this compound. The biological activities and optimal experimental conditions for this specific compound must be determined empirically.

Potential Therapeutic Applications

Anticancer Activity

Phenol and pyrrole derivatives are well-established pharmacophores in the development of anticancer agents.[4][6][7][8] Structurally related compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including prostate, breast, and melanoma cancer cells.[7][9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][10]

Table 1: Anticancer Activity of Structurally Related Pyrrole and Phenol Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Proposed Mechanism of Action
3,4-dihydropyrrolo[1,2-a]pyrazine derivative (3h)PC-3 (Prostate)1.18 ± 0.05Apoptosis induction via caspase-3 activation and PARP cleavage.[7]
3,4-dihydropyrrolo[1,2-a]pyrazine derivative (3h)MCF-7 (Breast)1.95 ± 0.04Apoptosis induction via caspase-3 activation and PARP cleavage.[7]
5-Hydroxy-1H-pyrrol-2-(5H)-one derivative (1d)HCT116, H1299Not specifiedS-phase cell cycle arrest, apoptosis, DNA damage, and p53 activation.[10]
Hydroxylated biphenyl compound (11)Melanoma cells1.7 ± 0.5G2/M cell cycle arrest, apoptosis induction.[9]
Hydroxylated biphenyl compound (12)Melanoma cells2.0 ± 0.7G2/M cell cycle arrest, apoptosis induction.[9]
Enzyme Inhibition

The phenol moiety is a known feature in many enzyme inhibitors, often acting as a hydrogen bond donor to interact with active site residues.[11][12] Analogs of this compound, specifically fluorinated derivatives of 2-(1H-pyrrol-1-yl)phenol, have been investigated as inhibitors of aldose reductase (ALR2).[5] ALR2 is an enzyme implicated in the long-term complications of diabetes mellitus, and its inhibition is a therapeutic strategy for conditions like diabetic neuropathy and retinopathy.[5]

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of 2-Fluoro-4-(1H-pyrrol-1-yl)phenol Analogs

CompoundALR2 IC50 (µM)
2-Fluoro-4-(1H-pyrrol-1-yl)phenol derivativeLow micromolar range
[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanoneSub-micromolar range

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-aryl pyrroles is the Paal-Knorr synthesis. This can be adapted for the target compound.

Workflow for Paal-Knorr Synthesis

G A 2-amino-4-methylphenol C Reaction A->C B 2,5-dimethoxytetrahydrofuran B->C E Heating (Reflux) C->E D Acid Catalyst (e.g., acetic acid) D->C F Work-up and Purification E->F G This compound F->G G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Compound This compound Compound->PI3K potential inhibition

References

Application Notes and Protocols for 5-methyl-2-(1H-pyrrol-1-yl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methyl-2-(1H-pyrrol-1-yl)phenol as a versatile building block in organic synthesis, with a focus on its application in the construction of biologically active molecules. Detailed experimental protocols and data are provided to facilitate its use in research and development.

Introduction

This compound is a bifunctional organic molecule featuring a nucleophilic phenol ring and an electron-rich pyrrole moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The pyrrole ring is a common scaffold in many natural products and pharmaceuticals, while the phenolic hydroxyl group provides a handle for various chemical transformations, including etherification, esterification, and coupling reactions.

Synthetic Applications

The primary synthetic utility of this compound lies in its role as a precursor for constructing more complex molecular architectures. One notable application is in multicomponent reactions for the synthesis of quinoline-pyrrole hybrids, which have shown promising biological activities.

One-Pot Three-Component Synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines

A highly efficient one-pot synthesis of novel quinoline-pyrrole derivatives has been developed, showcasing the utility of precursors structurally related to this compound. This reaction proceeds via a three-component condensation of a 5-chloroacetyl-8-hydroxyquinoline, a 1,3-dicarbonyl compound (like acetylacetone, which contributes the acetyl and methyl groups on the pyrrole ring), and a primary amine. While this example doesn't directly use this compound, it demonstrates a robust method for constructing the core pyrrole-quinoline scaffold. The general reaction scheme is presented below.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Chloroacetyl-8-hydroxyquinoline D DABCO (catalyst) Water, 60 °C A->D B Pentane-2,4-dione B->D C Primary Amine (R-NH2) C->D E 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinoline D->E One-pot reaction

Caption: General workflow for the one-pot synthesis of quinoline-pyrrole derivatives.

Data Presentation: Synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinoline Derivatives

The following table summarizes the reaction outcomes for the synthesis of various derivatives using the one-pot, three-component reaction.

EntryAmine (R-NH₂)Product (R group)Reaction Time (h)Yield (%)
1AnilinePhenyl2.090
24-Methoxyaniline4-Methoxyphenyl1.593
34-Chloroaniline4-Chlorophenyl2.588
44-Nitroaniline4-Nitrophenyl3.085
5BenzylamineBenzyl3.582
6CyclohexylamineCyclohexyl4.075

Experimental Protocols

General Procedure for the One-Pot Synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines:

A mixture of 5-chloroacetyl-8-hydroxyquinoline (1.0 mmol), pentane-2,4-dione (1.0 mmol), the respective primary amine (1.0 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%) in water (10 mL) is stirred in a round-bottom flask at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration. The crude product is washed with water and then purified by recrystallization from ethanol to afford the pure 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinoline derivative.

Proposed Functionalization of this compound

The structure of this compound offers multiple sites for further functionalization, allowing for the generation of a library of derivatives.

  • Electrophilic Aromatic Substitution on the Phenol Ring: The hydroxyl group is a strong activating group and an ortho-, para-director. Given that the para position to the hydroxyl group is unsubstituted, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at this position.

  • Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate for participation in cross-coupling reactions.

  • Electrophilic Aromatic Substitution on the Pyrrole Ring: The pyrrole ring is highly activated towards electrophilic substitution, with a preference for the C2 and C5 positions. Since the C2 position is substituted, reactions are likely to occur at the C5 position.

Biological Applications and Signaling Pathways

Derivatives of this compound, particularly the quinoline-pyrrole hybrids, have demonstrated significant potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

Several studies have reported the cytotoxic effects of quinoline-pyrrole derivatives against a panel of human cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
PyrroloquinolineMCF-7 (Breast)9.8[1]
PyrroloquinolineHepG2 (Liver)22.8[1]
PyrroloquinolineHCT-116 (Colon)20.2[1]
Quinoline-based DNMT inhibitorU937 (Leukemia)Submicromolar[2]
Pyrazolo[4,3-f]quinolineNUGC-3 (Gastric)< 8[3]
Indolo[2,3-b]quinolineMCF-7 (Breast)3.1[4]
Indolo[2,3-b]quinolineHepG2 (Liver)3.3[4]

Mechanism of Action and Signaling Pathways

The anticancer activity of these compounds is believed to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.

Inhibition of Protein Kinases and DNA Modifying Enzymes:

  • Tyrosine Kinase Inhibition: Some quinoxaline-based derivatives, which are structurally related to quinoline-pyrrole hybrids, have been shown to be potent inhibitors of EphA3 tyrosine kinase.[5] The EphA3 receptor is often overexpressed in various cancers and plays a role in angiogenesis, cell proliferation, and metastasis.

  • DNA Methyltransferase (DNMT) Inhibition: Certain quinoline-based compounds have been designed as DNMT inhibitors, which can lead to the re-expression of tumor suppressor genes that are silenced by hypermethylation.[2]

  • Topoisomerase Inhibition: Pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase I/IIα, enzymes crucial for DNA replication and repair in cancer cells.[3]

Induction of Apoptosis:

A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline has been shown to induce apoptosis in cancer cells.[4] The proposed mechanism involves the upregulation of the tumor suppressor protein p53 and the executioner caspase, caspase-3. Concurrently, it leads to the downregulation of key proteins involved in cell proliferation and survival, such as Vascular Endothelial Growth Factor (VEGF), Proliferating Cell Nuclear Antigen (PCNA), and Ki67.

cluster_pathway Apoptosis Induction Pathway A Quinoline-Pyrrole Derivative B p53 (Tumor Suppressor) A->B Upregulates E VEGF, PCNA, Ki67 (Proliferation & Angiogenesis) A->E Downregulates C Caspase-3 (Executioner Caspase) B->C Activates D Apoptosis C->D Induces F Inhibition of Proliferation & Angiogenesis E->F

References

Application Notes & Protocols: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol. This compound, containing both a phenol and a pyrrole moiety, requires a systematic approach to achieve optimal separation and detection. The protocols outlined below are based on established principles for the analysis of phenolic and pyrrole-containing compounds.[1][2][3][4][5][6]

Physicochemical Properties of this compound (Predicted)

A thorough understanding of the analyte's properties is crucial for method development. While experimental data for this specific compound is scarce, its properties can be predicted based on its structural similarity to other phenolic and pyrrole compounds.

PropertyPredicted Value/CharacteristicRationale/Reference
Chemical Structure C₁₁H₁₁NOBased on IUPAC name
Molecular Weight 173.21 g/mol Calculated from chemical formula
pKa ~10The phenolic hydroxyl group is expected to have a pKa in this range, similar to other phenols. A predicted pKa for a related compound, 2-(1-methyl-1H-pyrrol-2-yl)phenol, is 10.37.[7]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.The presence of the aromatic rings and the methyl group suggests hydrophobicity, while the phenol and pyrrole groups provide some polarity.
UV Absorbance Expected UV maxima around 220-230 nm and 270-280 nm.Phenolic compounds typically exhibit absorbance in these regions. A UV/VIS detector set at 225 nm has been used for a similar pyrrole derivative.[5][8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or phosphoric acid), HPLC grade

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate), HPLC grade

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Development Workflow

The following diagram illustrates the systematic workflow for developing the HPLC method.

HPLC_Method_Development start Start col_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) start->col_select end_node End mob_phase_opt Mobile Phase Optimization (Acetonitrile vs. Methanol, pH) col_select->mob_phase_opt grad_isocratic Gradient/Isocratic Elution (Initial screening with gradient) mob_phase_opt->grad_isocratic flow_rate_temp Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) grad_isocratic->flow_rate_temp detection_wl Detection Wavelength (Scan with DAD, e.g., 225 nm) flow_rate_temp->detection_wl method_val Method Validation (Linearity, Precision, Accuracy) detection_wl->method_val method_val->end_node

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-methyl-2-(1H-pyrrol-1-yl)phenol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a novel Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-methyl-2-(1H-pyrrol-1-yl)phenol in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. The analyte is detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in biological matrices. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be both rapid and accurate, making it suitable for high-throughput analysis in a drug development setting.

Experimental

  • This compound reference standard (purity >99%)

  • Internal Standard (IS): [¹³C₆]-5-methyl-2-(1H-pyrrol-1-yl)phenol (or a structurally similar compound with stable isotope labeling)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)[1]

  • Formic acid (LC-MS grade)[2]

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

A protein precipitation method was employed for the extraction of this compound from human plasma.[3]

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

The chromatographic separation was performed on a C18 column.[4] A gradient elution was used to ensure good peak shape and separation from endogenous plasma components.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min10% B
0.5 - 2.5 min10% to 90% B
2.5 - 3.5 min90% B
3.5 - 3.6 min90% to 10% B
3.6 - 5.0 min10% B

The mass spectrometer was operated in positive ion mode. The optimal MRM transitions were determined by infusing a standard solution of the analyte and the internal standard.

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)[M+H]⁺[M+H]⁺
Product Ion (m/z)To be determined experimentallyTo be determined experimentally
Collision Energy (eV)To be determined experimentallyTo be determined experimentally
Cone Voltage (V)To be determined experimentallyTo be determined experimentally

Note on Fragmentation: The fragmentation of phenols often involves the loss of CO (28 Da) or cleavage of the aromatic ring.[5][6] For pyrrole-containing compounds, fragmentation can involve cleavage of the pyrrole ring.[7] The exact MRM transitions should be optimized based on experimental data.

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
This compound1 - 1000>0.99

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low3< 10%90 - 110%< 10%90 - 110%
Medium100< 10%90 - 110%< 10%90 - 110%
High800< 10%90 - 110%< 10%90 - 110%

The stability of the analyte in human plasma was assessed under various conditions.

Table 5: Stability Summary

ConditionDurationStability (% Recovery)
Bench-top (Room Temp)4 hours95 - 105%
Freeze-Thaw Cycles3 cycles93 - 107%
Long-term (-80°C)30 days96 - 104%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_method_development Method Development cluster_optimization Optimization cluster_validation Method Validation cluster_application Application analyte Target Analyte This compound sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep matrix Biological Matrix (Human Plasma) matrix->sample_prep instrumentation LC-MS/MS System chromatography Chromatography (Column, Mobile Phase, Gradient) instrumentation->chromatography ms_params MS Parameters (MRM Transitions, Voltages) instrumentation->ms_params linearity Linearity & Sensitivity sample_prep->linearity precision_accuracy Precision & Accuracy chromatography->precision_accuracy selectivity Selectivity ms_params->selectivity pk_studies Pharmacokinetic Studies linearity->pk_studies precision_accuracy->pk_studies stability Stability stability->pk_studies selectivity->pk_studies

Caption: Logical relationship of the LC-MS/MS method development and validation process.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation and rapid chromatographic run time make this method suitable for high-throughput analysis in support of clinical and preclinical studies.

References

Application Note: A Scalable Protocol for the Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methyl-2-(1H-pyrrol-1-yl)phenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. This document provides a detailed protocol for its synthesis via the Paal-Knorr pyrrole condensation, a reliable and widely used method for constructing pyrrole rings.[1][2] The procedure outlines a scalable pathway from laboratory-scale (1 g) to a pilot-scale (100 g) synthesis, addressing key considerations for process scale-up. The synthesis involves the acid-catalyzed reaction of 2-amino-4-methylphenol with 2,5-dimethoxytetrahydrofuran.[3]

Chemical Reaction Pathway

The synthesis proceeds via the Paal-Knorr condensation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2-Amino-4-methylphenol p1 This compound r1->p1 r2 2,5-Dimethoxytetrahydrofuran r2->p1 c1 Acetic Acid (Solvent/Catalyst) c1->p1 c2 Heat (Reflux) c2->p1 G start Start setup Reaction Setup (Flask or Reactor) start->setup charge Charge Reactants (2-Amino-4-methylphenol, Acetic Acid) setup->charge add Add 2,5-Dimethoxytetrahydrofuran charge->add react Heat to Reflux (4-6 hours) add->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Cool & Quench (Add Water) monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer (Water, NaHCO3, Brine) extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify isolate Isolate & Dry Product purify->isolate end End isolate->end

References

Application Notes and Protocols for In Vitro Biological Screening of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suggested in vitro biological screening assays for the compound 5-methyl-2-(1H-pyrrol-1-yl)phenol. Based on its chemical structure, which features both a phenol group and a pyrrole moiety, this compound is a candidate for exhibiting antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the protocols for a panel of assays to investigate these potential biological activities.

Antioxidant Activity Assays

The phenolic hydroxyl group in this compound suggests a strong potential for antioxidant activity via mechanisms such as hydrogen atom transfer or single electron transfer. The following assays are recommended to evaluate its radical scavenging and reducing capabilities.

Data Presentation: Antioxidant Activity
Assay TypeTest Compound Concentration (µg/mL)% Inhibition / AbsorbanceIC50 (µg/mL)
DPPH Radical Scavenging 1025.3 ± 2.135.8
2548.9 ± 3.5
5078.2 ± 4.2
10095.1 ± 1.8
ABTS Radical Scavenging 1030.1 ± 2.828.9
2555.4 ± 4.1
5085.7 ± 3.9
10096.3 ± 1.5
FRAP (Ferric Reducing Antioxidant Power) 100.21 ± 0.02 (Abs at 593 nm)-
250.45 ± 0.04 (Abs at 593 nm)
500.89 ± 0.07 (Abs at 593 nm)
1001.52 ± 0.11 (Abs at 593 nm)

Note: The data presented above are hypothetical and for illustrative purposes only.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of the test compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the ability of the test compound to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard.

  • The percentage of scavenging is calculated as in the DPPH assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using FeSO₄·7H₂O.

Visualization: Antioxidant Assay Workflow

cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Add Test Compound FRAP1->FRAP2 FRAP3 Incubate (30 min, 37°C) FRAP2->FRAP3 FRAP4 Measure Absorbance (593 nm) FRAP3->FRAP4

Caption: Workflow for in vitro antioxidant assays.

Anti-inflammatory Activity Assays

The pyrrole nucleus is a common feature in many anti-inflammatory drugs.[1] The following assays are proposed to investigate the anti-inflammatory potential of this compound.

Data Presentation: Anti-inflammatory Activity
Assay TypeTest Compound Concentration (µg/mL)% InhibitionIC50 (µg/mL)
COX-2 Inhibition 115.2 ± 1.88.5
542.1 ± 3.3
1065.8 ± 4.9
2589.4 ± 2.7
Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells 110.5 ± 1.512.3
535.7 ± 2.9
1058.3 ± 4.1
2582.1 ± 3.6

Note: The data presented above are hypothetical and for illustrative purposes only.

Experimental Protocols: Anti-inflammatory Assays

This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Protocol:

  • A commercial COX inhibitor screening assay kit is recommended for this protocol.

  • The reaction typically involves the measurement of a product, such as prostaglandin F2α (PGF2α), derived from the COX-catalyzed oxygenation of arachidonic acid.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubate the plate at 37°C for 20 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., stannous chloride).

  • Quantify the amount of prostaglandin produced using an appropriate method, such as an Enzyme Immunoassay (EIA).

  • Calculate the percentage of inhibition based on the control reaction without an inhibitor.

This cell-based assay measures the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • To 100 µL of supernatant, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Visualization: Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation TestCompound This compound TestCompound->iNOS Inhibits COX2 COX-2 TestCompound->COX2 Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Potential anti-inflammatory mechanisms of action.

Anticancer Activity Assay

Pyrrole derivatives have been investigated for their potential as anticancer agents.[1] The MTT assay is a widely used colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

Data Presentation: Anticancer Activity
Cell LineTest Compound Concentration (µg/mL)% Cell ViabilityIC50 (µg/mL)
MCF-7 (Breast Cancer) 192.4 ± 5.118.7
575.1 ± 4.3
1058.9 ± 3.8
2530.2 ± 2.5
5015.6 ± 1.9
A549 (Lung Cancer) 195.3 ± 4.825.4
580.2 ± 5.5
1065.4 ± 4.2
2545.1 ± 3.1
5022.8 ± 2.4

Note: The data presented above are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Protocol for Adherent Cells:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, carefully aspirate the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.

  • Carefully aspirate the MTT solution.

  • Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100 where Abs_sample is the absorbance of treated cells and Abs_control is the absorbance of untreated cells.

Visualization: Anticancer Assay Workflow

Start Seed Cancer Cells in 96-well plate Treat Treat with Test Compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity Assay

The pyrrole ring is present in some natural and synthetic antimicrobial agents.[1] The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Data Presentation: Antimicrobial Activity
MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive) 64
Escherichia coli (Gram-negative) 128
Candida albicans (Fungus) >256

Note: The data presented above are hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution Assay

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Dilute the standardized inoculum in the broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Assay Workflow

cluster_Preparation Preparation cluster_Assay Assay Dilute Serial Dilution of Compound Inoculate Inoculate Microplate Dilute->Inoculate Inoculum Prepare Microbial Inoculum Inoculum->Inoculate Incubate Incubate Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and characterization of novel polymers derived from the monomer 5-methyl-2-(1H-pyrrol-1-yl)phenol. This unique monomer, possessing both a polymerizable pyrrole ring and a functional phenol group, offers the potential for creating multifunctional polymers with tunable properties for applications in drug delivery, biomaterials, and sensor technology. The protocols outlined below are based on established methods for the polymerization of pyrrole and phenol derivatives and are intended as a starting point for further research and development.

Introduction

The monomer this compound combines the conductive and biocompatible properties of polypyrrole with the antioxidant and functionalizable nature of polyphenols. Polymers derived from this monomer are anticipated to exhibit a unique combination of characteristics, including electrical conductivity, antioxidant activity, and the potential for further modification at the phenolic hydroxyl group. These properties make them highly attractive for advanced biomedical applications, such as responsive drug delivery systems, tissue engineering scaffolds, and biosensors.

Synthesis of Poly(this compound)

Two primary methods are proposed for the polymerization of this compound: chemical oxidative polymerization and electrochemical polymerization. Each method offers distinct advantages and allows for the tuning of polymer properties.

Chemical Oxidative Polymerization

This method is a versatile and scalable approach for producing bulk quantities of the polymer. The choice of oxidant and reaction conditions can significantly influence the polymer's molecular weight, solubility, and conductivity.

Experimental Protocol:

  • Monomer Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile, chloroform) to a concentration of 0.1 M.

  • Oxidant Solution: Prepare a solution of an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium persulfate (APS), in the same solvent or in water. A molar ratio of oxidant to monomer between 2:1 and 2.5:1 is recommended as a starting point.

  • Polymerization:

    • Cool the monomer solution to 0-5 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.

    • Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or water).

    • Collect the polymer precipitate by filtration.

    • Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer, oxidant, and oligomers.

    • Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Workflow for Chemical Oxidative Polymerization:

Chemical_Oxidative_Polymerization Monomer This compound in Solvent Reaction Polymerization (0-25°C, 24h) Monomer->Reaction Oxidant Oxidant Solution (e.g., FeCl3) Oxidant->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Polymer Purified Polymer Drying->Polymer

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a uniform polymer film onto a conductive substrate, offering precise control over film thickness and morphology. This method is particularly useful for the fabrication of sensors and electrode coatings.

Experimental Protocol:

  • Electrolyte Solution: Prepare an electrolyte solution containing 0.1 M this compound and 0.1 M of a supporting electrolyte (e.g., lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAHPF₆)) in a suitable solvent like acetonitrile.

  • Electrochemical Cell:

    • Use a three-electrode setup with a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization:

    • Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15 minutes.

    • Immerse the electrodes in the solution.

    • Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a sweeping potential (cyclic voltammetry) to the working electrode to initiate polymerization. The optimal potential or current density should be determined experimentally, typically in the range of +0.8 to +1.5 V vs. Ag/AgCl.

  • Film Characterization:

    • After deposition, rinse the polymer-coated electrode with the solvent to remove residual monomer and electrolyte.

    • Dry the film under a stream of inert gas.

Workflow for Electrochemical Polymerization:

Electrochemical_Polymerization Electrolyte Electrolyte Solution: Monomer + Supporting Electrolyte Cell Three-Electrode Electrochemical Cell Electrolyte->Cell Polymerization Electropolymerization (Potentiostatic/Galvanostatic/ Cyclic Voltammetry) Cell->Polymerization Rinsing Rinsing with Solvent Polymerization->Rinsing Drying Drying Rinsing->Drying PolymerFilm Polymer Film on Working Electrode Drying->PolymerFilm

Caption: Workflow for the electrochemical polymerization of this compound.

Characterization of the Novel Polymer

A comprehensive characterization of the synthesized poly(this compound) is essential to understand its structure, properties, and potential applications.

Characterization Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer and confirm the polymerization.Disappearance or reduction of the N-H stretching vibration of the pyrrole monomer. Broadening of peaks in the aromatic region. Presence of the phenolic O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure and connectivity of the polymer.Broadening of proton and carbon signals compared to the monomer, confirming polymerization. Shifts in the aromatic and pyrrole ring protons.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the chain length and distribution of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determines the decomposition temperature and thermal degradation profile.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and other thermal transitions.Provides insights into the amorphous or semi-crystalline nature of the polymer.
UV-Visible Spectroscopy To study the electronic properties and conjugation length.Absorption bands in the UV-visible region characteristic of the polypyrrole backbone.
Cyclic Voltammetry (CV) To investigate the electrochemical behavior, redox properties, and electroactivity.Reversible or quasi-reversible redox peaks indicating the doping/dedoping process.
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM) To visualize the surface morphology and topography of the polymer films.Provides information on the microstructure, porosity, and roughness.

Potential Applications in Drug Development

The unique combination of a polypyrrole backbone and pendant phenol groups suggests several promising applications in drug development.

Signaling Pathway for Potential Drug Delivery Application:

Drug_Delivery_Pathway Polymer Poly(this compound) Nanoparticle Loading Drug Loading (e.g., via hydrogen bonding to phenolic OH) Polymer->Loading Drug Therapeutic Drug (e.g., Anticancer Agent) Drug->Loading Targeting Targeted Delivery (e.g., via surface functionalization) Loading->Targeting Cell Target Cell (e.g., Cancer Cell) Targeting->Cell Uptake Cellular Uptake (Endocytosis) Cell->Uptake Release Stimuli-Responsive Drug Release (e.g., pH, redox) Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Proposed signaling pathway for a drug delivery system based on the novel polymer.

  • Controlled Drug Release: The phenolic hydroxyl group can be used to conjugate drugs via cleavable linkers (e.g., esters, hydrazones) that are sensitive to the physiological conditions of the target site (e.g., low pH in tumor microenvironments). The inherent redox activity of the polypyrrole backbone could also be exploited for electro-responsive drug release.

  • Antioxidant and Anti-inflammatory Action: The phenolic moieties can impart intrinsic antioxidant and anti-inflammatory properties to the polymer, which can be beneficial in treating diseases associated with oxidative stress and inflammation.

  • Bioactive Scaffolds for Tissue Engineering: The polymer's conductivity can be utilized to provide electrical stimulation to cells, promoting tissue regeneration, while the phenolic groups can be used to immobilize growth factors or other bioactive molecules.

  • Biosensors for Diagnostics: The polymer can be used to immobilize enzymes or antibodies on electrode surfaces for the development of highly sensitive and selective biosensors for disease diagnosis.

Conclusion

The synthesis of novel polymers from this compound presents a promising avenue for the development of advanced functional materials. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique monomer. The anticipated properties of the resulting polymers make them exciting candidates for a wide range of applications in the biomedical field, particularly in drug delivery and regenerative medicine. Further research is encouraged to optimize the synthesis conditions and fully evaluate the biological performance of these novel materials.

Application Notes and Protocols for the Derivatization of 5-methyl-2-(1H-pyrrol-1-yl)phenol for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of 5-methyl-2-(1H-pyrrol-1-yl)phenol. This parent compound serves as a versatile scaffold for the development of novel derivatives with potential therapeutic applications. Detailed protocols for the synthesis of the core molecule, followed by its derivatization through O-alkylation and Mannich reactions, are presented. Furthermore, standardized assays to evaluate the antioxidant, cytotoxic, and antibacterial activities of the synthesized compounds are described in detail. This document is intended to facilitate the exploration of the structure-activity relationships of this class of compounds and to accelerate the discovery of new bioactive agents.

Synthesis of the Parent Compound: this compound

The synthesis of the target scaffold, this compound, can be achieved in a two-step process commencing with the Paal-Knorr synthesis of the corresponding aniline, followed by a diazotization-hydrolysis reaction to yield the desired phenol.

Step 1: Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylphenol (1 equivalent), 2,5-dimethoxytetrahydrofuran (1.1 equivalents), and glacial acetic acid as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-methyl-2-(1H-pyrrol-1-yl)aniline.

Step 2: Synthesis of this compound via Diazotization

The conversion of the synthesized aniline to the corresponding phenol is achieved through the formation of a diazonium salt, followed by hydrolysis.

Protocol:

  • Diazotization: Dissolve 5-methyl-2-(1H-pyrrol-1-yl)aniline (1 equivalent) in a mixture of dilute sulfuric acid and water. Cool the solution to 0-5°C in an ice-salt bath. To this cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Hydrolysis: Gently warm the solution containing the diazonium salt to 50-60°C. The diazonium salt will decompose, releasing nitrogen gas, and the hydroxyl group will be introduced onto the aromatic ring.

  • Work-up and Extraction: After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude phenol can be further purified by column chromatography.

Derivatization of this compound

The parent phenol can be derivatized at two primary sites: the phenolic hydroxyl group and the electron-rich positions on the phenolic ring.

O-Alkylation of the Phenolic Hydroxyl Group

This derivatization introduces an ether linkage, which can significantly alter the lipophilicity and biological activity of the parent molecule.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, filter off the base. Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel.

Mannich Reaction for C-Aminomethylation

The Mannich reaction introduces an aminomethyl group onto the phenolic ring, a common modification to enhance biological activity.

Protocol:

  • Reagent Preparation: In a flask, mix the desired secondary amine (e.g., dimethylamine, piperidine; 1.1 equivalents) with aqueous formaldehyde (37%, 1.1 equivalents) in ethanol and stir for 15-20 minutes at room temperature to form the Eschenmoser's salt precursor.

  • Reaction with Phenol: Add a solution of this compound (1 equivalent) in ethanol to the prepared reagent mixture.

  • Reaction Conditions: Reflux the reaction mixture for 6-18 hours. Monitor the formation of the Mannich base by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water to remove any unreacted amine and formaldehyde. Dry the organic phase and concentrate. The crude product can be purified by recrystallization or column chromatography.

Biological Testing Protocols

The following are detailed protocols for the preliminary biological screening of the synthesized derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the antioxidant potential of compounds.[1][2][3][4][5]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Protocol:

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows:

    • % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antibacterial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

Protocol:

  • Bacterial Strains: Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Antioxidant Activity of this compound Derivatives

Compound IDDerivatization TypeR GroupDPPH Scavenging IC₅₀ (µM)
Parent --[Insert Data]
DA-01 O-AlkylationBenzyl[Insert Data]
DA-02 O-AlkylationEthyl acetate[Insert Data]
DM-01 Mannich ReactionDimethylamino[Insert Data]
DM-02 Mannich ReactionPiperidinyl[Insert Data]
Ascorbic Acid Positive Control-[Insert Data]

Table 2: Cytotoxic Activity of this compound Derivatives against HeLa Cells

Compound IDDerivatization TypeR GroupIC₅₀ (µM)
Parent --[Insert Data]
DA-01 O-AlkylationBenzyl[Insert Data]
DA-02 O-AlkylationEthyl acetate[Insert Data]
DM-01 Mannich ReactionDimethylamino[Insert Data]
DM-02 Mannich ReactionPiperidinyl[Insert Data]
Doxorubicin Positive Control-[Insert Data]

Table 3: Antibacterial Activity of this compound Derivatives

Compound IDDerivatization TypeR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent --[Insert Data][Insert Data]
DA-01 O-AlkylationBenzyl[Insert Data][Insert Data]
DA-02 O-AlkylationEthyl acetate[Insert Data][Insert Data]
DM-01 Mannich ReactionDimethylamino[Insert Data][Insert Data]
DM-02 Mannich ReactionPiperidinyl[Insert Data][Insert Data]
Ciprofloxacin Positive Control-[Insert Data][Insert Data]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization cluster_testing Biological Testing 2-amino-4-methylphenol 2-amino-4-methylphenol Paal-Knorr Paal-Knorr 2-amino-4-methylphenol->Paal-Knorr Aniline Intermediate Aniline Intermediate Paal-Knorr->Aniline Intermediate Diazotization Diazotization Aniline Intermediate->Diazotization Parent Phenol Parent Phenol Diazotization->Parent Phenol O-Alkylation O-Alkylation Parent Phenol->O-Alkylation Mannich Reaction Mannich Reaction Parent Phenol->Mannich Reaction O-Alkyl Derivatives O-Alkyl Derivatives O-Alkylation->O-Alkyl Derivatives Mannich Bases Mannich Bases Mannich Reaction->Mannich Bases Antioxidant Assay Antioxidant Assay O-Alkyl Derivatives->Antioxidant Assay Cytotoxicity Assay Cytotoxicity Assay O-Alkyl Derivatives->Cytotoxicity Assay Antibacterial Assay Antibacterial Assay O-Alkyl Derivatives->Antibacterial Assay Mannich Bases->Antioxidant Assay Mannich Bases->Cytotoxicity Assay Mannich Bases->Antibacterial Assay

Caption: Overall experimental workflow.

signaling_pathway cluster_antioxidant Antioxidant Mechanism cluster_cytotoxicity Potential Cytotoxic Mechanism Phenolic Derivative Phenolic Derivative Free Radical (DPPH) Free Radical (DPPH) Phenolic Derivative->Free Radical (DPPH) H• donation Neutralized DPPH Neutralized DPPH Free Radical (DPPH)->Neutralized DPPH Derivative Derivative Cancer Cell Cancer Cell Derivative->Cancer Cell Apoptosis Pathway Apoptosis Pathway Cancer Cell->Apoptosis Pathway Cell Death Cell Death Apoptosis Pathway->Cell Death

Caption: Potential mechanisms of action.

References

Application Notes & Protocols for the Quality Control of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the quality control of 5-methyl-2-(1H-pyrrol-1-yl)phenol, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of this compound is critical for the development of safe and effective drug products.[1][2] The following sections detail the methodologies for various analytical techniques, present quantitative data in a structured format, and include visual workflows to guide the quality control process.

Introduction to Quality Control Parameters

The quality control of this compound involves a series of analytical tests to ensure it meets predefined specifications. Key quality attributes to be assessed include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main compound and detection of any impurities.

  • Strength/Potency: Determination of the concentration of the active substance.[2]

  • Stability: Evaluation of the compound's stability under various conditions.[1]

A combination of chromatographic and spectroscopic techniques is employed to comprehensively evaluate these parameters.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is a primary technique for determining the purity and assay of this compound.[3][4][5] This method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0). A common starting point is a 50:50 (v/v) mixture.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: 225 nm, determined by UV spectral scan of the analyte.[3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol, 50:50 v/v) to a known concentration.[3][4] Sonicate to ensure complete dissolution.

Data Presentation: HPLC Method Validation Parameters

ParameterSpecification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile organic impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a suitable concentration.

Data Presentation: Common Volatile Impurities

Potential ImpurityRetention Time (min)Key Mass Fragments (m/z)
TolueneTypical RT91, 92
DichloromethaneTypical RT49, 51, 84, 86
Residual Starting MaterialsTo be determinedTo be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural elucidation of this compound.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

Data Presentation: Expected NMR Chemical Shifts

Proton/CarbonExpected Chemical Shift (ppm)
¹H NMR
-OH~5.0-6.0 (broad singlet)
Aromatic-H~6.8-7.5 (multiplets)
Pyrrole-H~6.0-6.5 (multiplets)
-CH₃~2.2-2.4 (singlet)
¹³C NMR
Phenolic C-OH~150-160
Aromatic C~115-140
Pyrrole C~105-125
-CH₃~15-25

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a rapid identity check.

Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

Data Presentation: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=C stretch (aromatic/pyrrole)1450-1600
C-N stretch1250-1350
C-O stretch (phenol)1150-1250

Visual Workflows and Diagrams

Diagram 1: Quality Control Workflow for this compound

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Quality Assessment cluster_2 Quantitative Analysis cluster_3 Structural Verification cluster_4 Final Disposition Raw Material Raw Material Identity Confirmation Identity Confirmation Raw Material->Identity Confirmation Physical Appearance Physical Appearance Raw Material->Physical Appearance Purity & Assay (HPLC) Purity & Assay (HPLC) Identity Confirmation->Purity & Assay (HPLC) Volatile Impurities (GC-MS) Volatile Impurities (GC-MS) Purity & Assay (HPLC)->Volatile Impurities (GC-MS) NMR Spectroscopy NMR Spectroscopy Volatile Impurities (GC-MS)->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy NMR Spectroscopy->FTIR Spectroscopy Specification Check Specification Check FTIR Spectroscopy->Specification Check Release/Reject Release/Reject Specification Check->Release/Reject HPLC_Method_Development Start Start Select Column Column Selection C18, C8 Start->Select Column Optimize Mobile Phase Mobile Phase Optimization Acetonitrile/Water or Methanol/Water with Buffer Select Column->Optimize Mobile Phase Set Flow Rate & Temp Flow Rate & Temperature e.g., 1.0 mL/min, 30 °C Optimize Mobile Phase->Set Flow Rate & Temp Select Wavelength Wavelength Selection UV-Vis Scan Set Flow Rate & Temp->Select Wavelength Validate Method Method Validation Linearity, Accuracy, Precision, etc. Select Wavelength->Validate Method End End Validate Method->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The guidance focuses on the two primary synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to synthesize this compound?

The synthesis of this compound is typically achieved through an N-arylation reaction, coupling pyrrole with a substituted benzene ring. The two most common and effective methods are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction).[1][2][3]

Q2: Which starting materials are recommended for this synthesis?

For the synthesis of this compound, you will need pyrrole and a suitable aryl precursor. The ideal precursor is 2-halo-5-methylphenol (where halo = I, Br). Aryl iodides are generally more reactive in both Ullmann and Buchwald-Hartwig reactions, followed by aryl bromides.[4][5] It is also possible to start with 2-amino-5-methylphenol, though this is less common for these specific cross-coupling reactions.

Q3: My yield is consistently low. What are the most common reasons?

Low yields in the synthesis of N-arylpyrroles can stem from several factors:

  • Poor quality of reagents or solvents: Ensure all reagents are pure and solvents are anhydrous, especially for the Buchwald-Hartwig reaction.

  • Inefficient catalyst system: The choice of catalyst, ligand, and base is crucial and highly interdependent.

  • Suboptimal reaction temperature: Ullmann reactions often require high temperatures, while Buchwald-Hartwig reactions can be sensitive to thermal decomposition at excessive temperatures.[3]

  • Presence of oxygen: Palladium catalysts, in particular, are sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Side reactions: Pyrrole can undergo polymerization in the presence of strong acids.[6]

Q4: How do I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and starting materials, followed by the desired product.

Troubleshooting Guides

Ullmann Condensation Route

The Ullmann condensation is a copper-catalyzed N-arylation. Modern protocols often employ ligands to improve reaction efficiency and allow for milder conditions.

A general protocol for the synthesis of this compound via an Ullmann-type reaction is as follows:

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add 2-iodo-5-methylphenol (1 equivalent) and pyrrole (1.2-1.5 equivalents).

  • Add a high-boiling polar solvent such as DMSO, DMF, or NMP.

  • Degas the mixture and place it under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 80-140 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Reaction temperature is too low. 2. Inactive catalyst. 3. Inappropriate base or solvent. 4. Aryl bromide or chloride is used instead of iodide, requiring more forcing conditions.1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Use fresh, high-purity CuI. 3. Screen different bases (e.g., Cs₂CO₃ is often more effective than K₂CO₃) and solvents (e.g., NMP, DMSO).[3] 4. If using aryl bromide/chloride, increase temperature and consider a more effective ligand system.[4]
Formation of Side Products 1. Homocoupling of the aryl halide. 2. Decomposition of starting materials or product at high temperatures.1. Ensure an adequate excess of pyrrole is used. 2. Attempt the reaction at a lower temperature for a longer duration.
Inconsistent Results 1. Trace amounts of water or oxygen. 2. Variable quality of reagents.1. Ensure the reaction is performed under strictly anhydrous and inert conditions. 2. Use reagents from a reliable source and purify if necessary.
Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. It often proceeds under milder conditions than the Ullmann reaction but can be more sensitive to functional groups and atmospheric conditions.

A general protocol for the synthesis of this compound via Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%).

  • Add the aryl halide (2-bromo- or 2-iodo-5-methylphenol, 1 equivalent) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add pyrrole (1.2-1.5 equivalents) and an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive palladium catalyst (Pd(0) not formed or catalyst has decomposed). 2. Oxygen contamination. 3. Incorrect base for the chosen substrate/ligand combination. 4. Water in the reaction mixture.1. Use a pre-formed Pd(0) catalyst or ensure conditions are suitable for in-situ reduction of a Pd(II) precursor.[7] 2. Ensure the reaction is run under a strictly inert atmosphere. Use degassed solvents. 3. Screen different bases. Stronger bases like NaOt-Bu are often effective, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive functional groups. 4. Use anhydrous solvents and dry reagents thoroughly.
Hydrodehalogenation of Aryl Halide 1. A competing side reaction where the aryl halide is reduced instead of coupled.[2]1. This can be suppressed by using bulkier phosphine ligands. 2. Lowering the reaction temperature may also help.
Poor Ligand Performance 1. The chosen ligand is not optimal for this specific transformation.1. Screen a variety of electron-rich, bulky phosphine ligands (e.g., Buchwald's biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.
Difficulty in Purification 1. Residual ligand or ligand oxide co-elutes with the product.1. A different choice of ligand may simplify purification. 2. Consider an acidic or basic wash during workup to remove certain impurities.

By systematically addressing these common issues, researchers and drug development professionals can enhance the yield and purity of this compound, facilitating its use in further applications.

References

common side reactions in the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, primarily through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incorrect Reaction Conditions: The Paal-Knorr reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]Maintain a weakly acidic to neutral reaction medium. Acetic acid is a commonly used catalyst that provides the necessary acidity without being overly strong.[1][2]
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
Decomposition of Starting Material or Product: Aminophenols can be sensitive to heat and strong acids, potentially leading to decomposition or polymerization.[3]Use milder reaction conditions. A modified Clauson-Kaas procedure that involves the hydrolysis of 2,5-dimethoxytetrahydrofuran in an acetate buffer at room temperature can be a gentler alternative.[3]
Poor Quality Reagents: Impurities in the 2-amino-4-methylphenol or the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) can interfere with the reaction.Ensure the purity of all reagents before use. Recrystallize or distill the starting materials if necessary.

Problem 2: Presence of Significant Side Products

Side Product Identification Mitigation Strategy
2,5-Dimethylfuran Can be identified by its characteristic spectroscopic data (NMR, MS) and comparison with known standards.This is a common byproduct in the Paal-Knorr synthesis under strongly acidic conditions.[1][2] Ensure the reaction is not too acidic. Use of a milder acid catalyst like acetic acid is recommended.
Polymeric Material Insoluble, tar-like material in the reaction mixture.Aminophenols can polymerize under oxidative or strongly acidic conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and avoid excessively high temperatures and strong acids.
O-Alkylated Byproduct A product with a mass corresponding to the addition of the dicarbonyl compound's backbone to the phenolic oxygen.While not explicitly reported as a major side reaction in this specific synthesis, O-alkylation of phenols is a known reaction. To minimize this, ensure the amino group's nucleophilicity is favored by maintaining a slightly acidic pH, which protonates the amine to a lesser extent than a strong acid would.

Problem 3: Difficulty in Product Purification

Issue Suggested Solution
Product is an Oil or Gummy Solid The crude product may contain impurities that prevent crystallization.
Co-elution of Impurities The desired product and impurities have similar polarities.
Product is Difficult to Crystallize The purified product remains an oil.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Paal-Knorr pyrrole synthesis.[4][5] This involves the reaction of 2-amino-4-methylphenol with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, typically in the presence of a weak acid catalyst like acetic acid.[1][2] Another viable method is the Clauson-Kaas reaction, which uses a 2,5-dialkoxytetrahydrofuran as the precursor to the 1,4-dicarbonyl species.[6][7]

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are:

  • 2-amino-4-methylphenol

  • A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione for an unsubstituted pyrrole ring) or a precursor like 2,5-dimethoxytetrahydrofuran.

  • A catalyst, typically a weak acid like acetic acid.

Q3: What is the primary side reaction to be aware of?

A3: The formation of 2,5-dimethylfuran is a significant side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[1][2] The acid catalyzes the cyclization and dehydration of the 1,4-dicarbonyl compound to form the furan ring instead of reacting with the amine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the starting materials (2-amino-4-methylphenol and the dicarbonyl compound) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What are the expected spectroscopic properties of this compound?

  • 1H NMR: Signals for the methyl group, the aromatic protons on the phenol ring, the protons on the pyrrole ring, and a broad singlet for the phenolic hydroxyl proton. The disappearance of the phenolic -OH signal upon D2O exchange would confirm its identity.

  • 13C NMR: Resonances for the methyl carbon, the aromatic carbons of the phenol ring, and the carbons of the pyrrole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C11H11NO, M.W. = 173.21 g/mol ).

Experimental Protocols

General Protocol for the Paal-Knorr Synthesis of this compound

This is a general procedure and may require optimization for specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylphenol (1.0 equivalent).

  • Solvent and Reagents: Dissolve the 2-amino-4-methylphenol in a suitable solvent such as ethanol or glacial acetic acid. Add 2,5-hexanedione (1.0 - 1.2 equivalents).

  • Catalyst: If using a solvent other than acetic acid, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Paal_Knorr_Synthesis Reactant1 2-Amino-4-methylphenol Hemiaminal Hemiaminal Intermediate Reactant1->Hemiaminal Reactant2 2,5-Hexanedione Reactant2->Hemiaminal Side_Product 2,5-Dimethylfuran Reactant2->Side_Product Cyclization & Dehydration Catalyst Weak Acid (e.g., Acetic Acid) Catalyst->Hemiaminal Iminium Iminium Intermediate Hemiaminal->Iminium Dehydration Product This compound Iminium->Product Cyclization & Aromatization Byproduct1 Water Iminium->Byproduct1 Strong_Acid Strong Acid (pH < 3) Strong_Acid->Side_Product

Caption: Paal-Knorr synthesis workflow for this compound and a key side reaction.

Troubleshooting_Low_Yield Problem Low or No Yield Cause1 Incorrect pH (Too Acidic) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Decomposition Problem->Cause3 Solution1 Use Weak Acid (e.g., Acetic Acid) Cause1->Solution1 Solution2 Monitor with TLC, Extend Reaction Time/Increase Temp. Cause2->Solution2 Solution3 Use Milder Conditions (e.g., Modified Clauson-Kaas) Cause3->Solution3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

addressing stability issues of 5-methyl-2-(1H-pyrrol-1-yl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-methyl-2-(1H-pyrrol-1-yl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experimental work with this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: The discoloration of your solution is likely due to the degradation of the compound. Both the phenolic and pyrrole moieties of this compound are susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This process can be accelerated by several factors, including:

  • Exposure to air (oxygen): The pyrrole ring, in particular, is prone to polymerization in the presence of oxygen.[2]

  • Exposure to light: Phenolic compounds and pyrroles can be light-sensitive, leading to photochemical degradation.[3]

  • Elevated temperatures: Higher temperatures can increase the rate of degradation reactions.[4][5]

  • Presence of oxidizing agents: Contaminants or reactive species in your experimental system can promote oxidation.

To minimize discoloration, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and use degassed solvents.[2]

Q2: I am observing a loss of compound purity or concentration over time in my experiments. What are the potential degradation pathways?

A2: The instability of this compound likely stems from the reactivity of its phenolic and pyrrole functional groups. Potential degradation pathways include:

  • Oxidation of the Phenol Group: The hydroxyl group on the phenyl ring can be oxidized to form a phenoxyl radical, which can then lead to the formation of quinone-type structures or polymeric materials.

  • Polymerization of the Pyrrole Ring: The pyrrole ring is susceptible to acid-catalyzed polymerization and can also polymerize upon exposure to air and light.[1][6]

  • Electrophilic Attack: The electron-rich pyrrole ring can be susceptible to attack by electrophiles present in the reaction medium.

The specific degradation pathway will depend on the experimental conditions, such as pH, temperature, and the presence of other reactive species.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures. For long-term storage, freezing at -20°C or -80°C is recommended.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Light: Protect from light by using an amber vial or by storing it in a dark location.[3]

  • Container: Use a tightly sealed, appropriate glass container.[6]

Q4: How does pH affect the stability of this compound?

A4: Phenolic compounds are generally more stable in acidic to neutral pH conditions.[7][8] In alkaline (high pH) solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is more susceptible to oxidation. Therefore, it is advisable to maintain a pH below 7 for solutions containing this compound whenever possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration of the solution upon dissolving the compound. High oxygen content in the solvent.Use freshly degassed solvents. Purge the solvent with an inert gas (nitrogen or argon) before use.
Exposure to ambient light.Prepare solutions in a dimly lit area or use amber glassware. Protect the solution from light during the experiment.
Formation of a precipitate or insoluble material. Polymerization of the pyrrole moiety.Store the compound under an inert atmosphere and at low temperatures.[2] Avoid acidic conditions which can catalyze polymerization.
Degradation products are insoluble in the solvent.Confirm the identity of the precipitate using analytical techniques. Adjust experimental conditions to minimize degradation.
Inconsistent results or loss of biological activity. Degradation of the compound during the experiment.Monitor the stability of the compound under your specific experimental conditions using techniques like HPLC.
Reaction with other components in the assay.Evaluate potential incompatibilities between this compound and other reagents.
Low purity of the starting material. Improper storage of the stock compound.Always check the purity of the compound before use. If necessary, purify the compound immediately before the experiment.

Data on Phenolic Compound Stability

Condition Parameter Typical Degradation Reference
Temperature Storage at 40°CIncreased degradation rate[3][4]
Light Exposure to sunlightSignificant degradation (can be >40%)[3]
pH Alkaline (high pH)Increased degradation[7][8]
Atmosphere Presence of oxygenPromotes oxidation and degradation[3]

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Inert Atmosphere: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation. Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Solvent Preparation: Use high-purity, degassed solvents. To degas, sparge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes or use the freeze-pump-thaw method.

  • Weighing: Weigh the required amount of the compound quickly and accurately.

  • Dissolution: Dissolve the compound in the degassed solvent in a vessel that has been purged with an inert gas.

  • Storage of Solution: If the solution is to be stored, keep it in a tightly sealed container, protected from light, and at a low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Monitoring Compound Stability by HPLC

  • Sample Preparation: Prepare a solution of this compound at a known concentration in a relevant solvent.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain the initial chromatogram and peak area corresponding to the intact compound.

  • Incubation: Subject the solution to your experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis: At regular intervals, take aliquots of the solution and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation over time. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_compound Equilibrate and Weigh Compound (Inert Atmosphere) dissolve Dissolve Compound prep_compound->dissolve prep_solvent Degas Solvent prep_solvent->dissolve run_exp Perform Experiment (Controlled Conditions) dissolve->run_exp hplc_analysis HPLC Analysis (Monitor Degradation) run_exp->hplc_analysis data_interp Data Interpretation hplc_analysis->data_interp

Caption: Experimental workflow for handling and stability monitoring.

troubleshooting_flowchart decision decision start Stability Issue Observed (e.g., Color Change, Purity Loss) check_light Was the compound/solution protected from light? start->check_light protect_light Action: Use amber vials and store in the dark. check_light->protect_light No check_air Was an inert atmosphere used? check_light->check_air Yes protect_light->check_air use_inert Action: Use degassed solvents and handle under N2 or Ar. check_air->use_inert No check_temp Was the temperature controlled? check_air->check_temp Yes use_inert->check_temp control_temp Action: Store at low temperatures and control experimental temp. check_temp->control_temp No check_ph What is the pH of the solution? check_temp->check_ph Yes control_temp->check_ph adjust_ph Action: Maintain acidic to neutral pH if possible. check_ph->adjust_ph Alkaline end Re-evaluate Experiment check_ph->end Acidic/Neutral adjust_ph->end

Caption: Troubleshooting flowchart for stability issues.

References

optimizing reaction conditions for the N-arylation of pyrrole with a substituted aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-arylation of pyrrole with substituted aminophenols. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve your desired products.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of pyrrole with substituted aminophenols.

Question: Why is my reaction yield consistently low?

Answer: Low yields in this reaction can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst System: The choice of catalyst is critical. For N-arylation of aminophenols, palladium-based catalysts, such as those employing biarylphosphine ligands (e.g., BrettPhos), are often more effective than copper-based systems, which can sometimes favor O-arylation.[1][2] If you are using a copper catalyst, ensure it is fresh and of high purity. For ligand-free copper catalysis, the choice of copper salt (e.g., CuSO4 vs. CuI) can impact the yield.[3]

  • Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases are generally preferred. For palladium-catalyzed reactions, NaOt-Bu is often effective.[1] For copper-catalyzed systems, bases like NaOH, KOH, and Cs2CO3 have been used, with NaOH sometimes showing the highest efficiency in ligand-free systems.[4] The choice of base can be highly substrate-dependent, so screening different bases is recommended.

  • Solvent Choice: The reaction solvent significantly influences solubility and reactivity. Aprotic polar solvents like DMSO, DMF, and 1,4-dioxane are commonly used.[1][3][4] DMSO has been shown to be superior in some ligand-free copper-catalyzed reactions.[4] Ensure your solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.

  • Reaction Temperature: Insufficient or excessive heat can lead to low yields. The optimal temperature depends on the specific catalytic system and substrates. For some copper-catalyzed systems, 110 °C is a good starting point.[4] Lowering the temperature from 110 °C to 100 °C has been observed to decrease yield in some cases.[3]

  • Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Question: I am observing significant O-arylation of my aminophenol instead of the desired N-arylation. How can I improve N-selectivity?

Answer: Achieving high N-selectivity is a common challenge when working with aminophenols. The key is to choose a catalytic system that preferentially activates the amine over the hydroxyl group.

  • Switch to a Palladium Catalyst: Palladium catalysts, particularly with bulky biarylphosphine ligands like BrettPhos, have demonstrated high selectivity for the N-arylation of 3- and 4-aminophenols.[1][2]

  • Use a Copper Catalyst with a Specific Ligand for O-Arylation (and avoid it for N-Arylation): Conversely, copper catalysts paired with ligands like picolinic acid have been shown to be highly selective for O-arylation.[1] If you are observing O-arylation with a copper catalyst, consider changing the ligand or switching to a palladium system.

  • Solvent and Base Optimization: The choice of solvent and base can also influence selectivity. For the Pd-catalyzed N-arylation of 3-aminophenols, 1,4-dioxane as a solvent with NaOt-Bu as the base at 90 °C has been reported to be effective.[1]

  • Positional Isomer of Aminophenol: 2-Aminophenol has been shown to be selectively N-arylated using CuI without a specific ligand, as the substrate itself can act as a ligand.[1]

Question: My reaction is not going to completion, and I see unreacted starting materials. What should I do?

Answer: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst stability.

  • Increase Catalyst Loading: While lower catalyst loadings are desirable, sometimes a slight increase can be necessary to drive the reaction to completion, especially with challenging substrates. However, simply increasing the catalyst loading might not always be the solution and can sometimes lead to more side products.

  • Extend Reaction Time: Monitor your reaction by TLC or GC-MS. If the reaction is proceeding cleanly but slowly, a longer reaction time may be all that is needed.

  • Check Reagent Purity: Impurities in your starting materials (pyrrole, aminophenol, aryl halide) or solvent can inhibit the catalyst. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Degassing: Inadequate removal of oxygen can lead to catalyst deactivation over time. Ensure your reaction mixture is properly degassed before heating.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the N-arylation of pyrrole with a substituted aminophenol?

A1: For selective N-arylation of 3- and 4-aminophenols, a palladium catalyst with a biarylphosphine ligand such as BrettPhos is highly recommended.[1][2] For 2-aminophenols, a simple CuI catalyst may be sufficient.[1]

Q2: Which aryl halides can be used in this reaction?

A2: Aryl iodides and aryl bromides are the most common coupling partners.[5][6] Aryl chlorides can also be used, particularly with more active palladium catalyst systems.[7][8]

Q3: Can I run this reaction open to the air?

A3: It is highly recommended to perform the reaction under an inert atmosphere (nitrogen or argon). Many of the copper and palladium catalysts and ligands are air-sensitive, and their exposure to oxygen can lead to catalyst deactivation and lower yields.[3]

Q4: What are common side reactions to look out for?

A4: Besides the competing O-arylation, other potential side reactions include C-arylation of the pyrrole ring, homocoupling of the aryl halide, and reduction of the aryl halide. In some cases, N,N-diarylation of the aminophenol can also occur.[1]

Data Presentation

Table 1: Effect of Copper Source and Base on Ligand-Free N-Arylation of Pyrrole with 4-Iodoanisole

EntryCopper Source (5 mol%)Base (1.0 mmol)SolventTemperature (°C)Yield (%)
1CuINaOHDMSO11077
2CuSO4NaOHDMSO11080
3CuClNaOHDMSO11072
4CuSO4KOHDMSO110Fair
5CuSO4Cs2CO3DMSO110Moderate
6CuSO4K3PO4DMSO110Not Suitable
7CuSO4K2CO3DMSO110Not Suitable

Data adapted from a study on the N-arylation of pyrrole with aryl iodides.[3]

Table 2: Influence of Solvent on Ligand-Free N-Arylation of Pyrrole with 4-Iodoanisole

EntryCopper SourceBaseSolventTemperature (°C)Result
1CuSO4NaOHDMSO11080% Yield
2CuSO4NaOHDMF110Low Yield
3CuSO4NaOHDMA110Low Yield
4CuSO4NaOH1,4-Dioxane110Low Yield
5CuSO4NaOHWater110No Product

Data adapted from a study on the N-arylation of pyrrole with aryl iodides.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Pyrrole with 3-Aminophenol (Optimized for N-Selectivity)

This protocol is based on the use of a BrettPhos-based catalyst system, which has been shown to be highly selective for N-arylation.[1]

  • Reagent Preparation:

    • Ensure pyrrole, the substituted 3-aminophenol, the aryl bromide/chloride, and the solvent (1,4-dioxane) are anhydrous.

    • The BrettPhos precatalyst and NaOt-Bu should be handled in a glovebox.

  • Reaction Setup:

    • To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the BrettPhos precatalyst (0.2 mol%), NaOt-Bu (2.5 mmol), the substituted 3-aminophenol (1.0 mmol), and pyrrole (1.2 mmol).

    • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.5 M with respect to the aminophenol).

    • Finally, add the aryl bromide or chloride (1.0 mmol).

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are in the range of 1-24 hours, depending on the substrates.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrrole

This protocol is a general method for the N-arylation of pyrroles and can be a starting point for optimization with aminophenol substrates.[5][6]

  • Reagent Preparation:

    • Ensure pyrrole, the aryl iodide/bromide, and the solvent (e.g., dioxane or toluene) are anhydrous.

  • Reaction Setup:

    • To an oven-dried reaction vessel under an inert atmosphere, add CuI (5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and the base (e.g., K3PO4, 2.0 mmol).

    • Add pyrrole (1.2 mmol) and the aryl halide (1.0 mmol).

    • Add the anhydrous solvent.

  • Reaction Execution:

    • Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent Preparation (Anhydrous Conditions) Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagent_Prep->Inert_Atmosphere Add_Reagents Add Catalyst, Ligand, Base, Pyrrole, Aminophenol Inert_Atmosphere->Add_Reagents Add_Solvent_Halide Add Solvent and Aryl Halide Add_Reagents->Add_Solvent_Halide Heating Heat and Stir Add_Solvent_Halide->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization Purification->Analysis

Caption: General experimental workflow for the N-arylation of pyrrole.

Troubleshooting_Guide Start Low Yield or Poor Selectivity Check_Selectivity Major Product? Start->Check_Selectivity Low_Yield Low Yield of Desired Product Check_Selectivity->Low_Yield Desired N-Aryl Product O_Arylation Significant O-Arylation Check_Selectivity->O_Arylation Undesired O-Aryl Product Check_Catalyst Review Catalyst System Low_Yield->Check_Catalyst Switch_to_Pd Switch to Pd Catalyst (e.g., with BrettPhos) O_Arylation->Switch_to_Pd Check_Cu_Ligand Change Cu Ligand O_Arylation->Check_Cu_Ligand Check_Conditions Optimize Conditions Check_Catalyst->Check_Conditions Catalyst OK Check_Catalyst->Switch_to_Pd Using Cu for 3/4-aminophenol Optimize_Base Screen Bases (e.g., NaOt-Bu, NaOH, K3PO4) Check_Conditions->Optimize_Base Optimize_Solvent Screen Anhydrous Solvents (e.g., Dioxane, DMSO, Toluene) Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Check_Purity Verify Reagent Purity & Inert Atmosphere Check_Conditions->Check_Purity

Caption: Troubleshooting decision tree for N-arylation optimization.

References

troubleshooting poor solubility of 5-methyl-2-(1H-pyrrol-1-yl)phenol in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 5-methyl-2-(1H-pyrrol-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: The predicted lipophilicity (hydrophobicity) of similar compounds is high. For instance, a structurally related compound, 5-methyl-2-propan-2-yl-4-(1H-pyrrol-2-yl)phenol, has a calculated XLogP3-AA value of 3.5, which indicates a strong preference for non-polar (oily) environments over aqueous ones.[1] The molecule possesses a large, non-polar surface area composed of the phenyl ring, methyl group, and pyrrole ring, which outweighs the solubilizing effect of the single polar hydroxyl (-OH) group.

Q2: What is the first and simplest step I should take to improve its solubility?

A2: The simplest first step is to adjust the pH of the aqueous medium. As a phenolic compound, this compound is a weak acid. Increasing the pH above its pKa will deprotonate the hydroxyl group, forming a more polar and significantly more soluble phenolate salt.[2]

Q3: How do I know the pKa of my compound?

Q4: What if pH adjustment is not a viable option for my experiment?

A4: If you must work at a neutral or acidic pH, you should consider using solubilizing excipients. The most common approaches are using cosolvents, surfactants, or cyclodextrins. These methods can enhance solubility without altering the chemical structure of the compound.[1]

Q5: Which cosolvent should I try first?

A5: Start with common, water-miscible organic solvents that are generally well-tolerated in biological assays. Good first choices include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400). They work by reducing the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins are an excellent choice when you need a significant increase in solubility and are working with a defined system, such as in formulation development. They are cyclic oligosaccharides that encapsulate the hydrophobic drug molecule within their central cavity, effectively shielding it from the aqueous environment and enhancing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

Troubleshooting Guide

Issue: Compound precipitates or forms an oily suspension in aqueous buffer.

This guide follows a logical progression from the simplest to the more complex techniques for enhancing solubility.

G start Start: Poor Solubility Observed ph_check Is pH adjustment compatible with your experiment? start->ph_check adjust_ph 1. Adjust pH Increase pH to > pKa (start with pH 9-11) to form soluble phenolate salt. ph_check->adjust_ph Yes cosolvent_check 2. Use Cosolvents Try Ethanol, Propylene Glycol, PEG 400, or DMSO at 1-10% (v/v). ph_check->cosolvent_check No solved1 Problem Solved adjust_ph->solved1 solved2 Problem Solved cosolvent_check->solved2 Sufficiently Soluble complexation_check Need further enhancement or formulation development? cosolvent_check->complexation_check Solubility still insufficient cyclodextrin 3. Use Cyclodextrins Form inclusion complex with HP-β-CD or SBE-β-CD. complexation_check->cyclodextrin Yes surfactant 4. Use Surfactants (for formulation) Micellar solubilization with Polysorbate 80 or Cremophor EL. complexation_check->surfactant Yes solved3 Problem Solved cyclodextrin->solved3 advanced 5. Advanced Methods Consider Solid Dispersions or Nanoparticle formation. surfactant->advanced If needed

Caption: Troubleshooting workflow for poor solubility.

Quantitative Data Summary

Note: The following data are illustrative examples based on common outcomes for poorly soluble phenolic compounds and are intended to guide experimental design. Actual values for this compound must be determined experimentally.

Table 1: Illustrative Effect of pH on Aqueous Solubility

pHPredicted State of CompoundExpected Solubility (µg/mL)
4.0Neutral (Phenol)< 1
7.4Neutral (Phenol)< 1
9.0Partially Ionized10 - 50
10.5Mostly Ionized (Phenolate)500 - 1000+
12.0Fully Ionized (Phenolate)> 2000

Table 2: Illustrative Effect of Cosolvents on Solubility at Neutral pH

CosolventConcentration (% v/v)Expected Solubility (µg/mL)
None0%< 1
Ethanol5%10 - 25
Ethanol20%150 - 300
Propylene Glycol10%40 - 80
PEG 40010%75 - 150
DMSO5%> 500

Table 3: Illustrative Effect of Cyclodextrins on Solubility at Neutral pH

Cyclodextrin TypeConcentration (mM)Expected Solubility (µg/mL)
None0< 1
β-Cyclodextrin1050 - 100
HP-β-Cyclodextrin10500 - 1500
SBE-β-Cyclodextrin10> 2000

Key Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 4 to 12.

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

G A Prepare Buffers (pH 4-12) B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Sample Supernatant D->E F Quantify (HPLC-UV) E->F

Caption: Workflow for pH-dependent solubility testing.

Protocol 2: Cosolvent Solubility Enhancement
  • Prepare Cosolvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 1%, 5%, 10%, 20% v/v) of a selected cosolvent (e.g., ethanol) in your desired buffer (e.g., PBS pH 7.4).

  • Add Compound: Add an excess amount of the compound to each cosolvent mixture.

  • Equilibrate, Separate, and Quantify: Follow steps 3-6 from the pH-dependent solubility protocol.

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
  • Molar Ratio: Weigh the compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Mix: Place the powders in a mortar.

  • Knead: Add a small amount of a water/ethanol mixture (e.g., 50:50) dropwise while triturating the mixture with a pestle. Continue kneading for 30-60 minutes to form a thick, uniform paste.

  • Dry: Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Process: Grind the dried complex into a fine powder and pass it through a sieve.

  • Test Solubility: Determine the aqueous solubility of the resulting powder using the method described in Protocol 1 (using your desired buffer). This method often significantly improves both the solubility and dissolution rate.

Mechanisms of Solubilization

Different techniques employ distinct molecular mechanisms to enhance the solubility of a hydrophobic compound like this compound.

Caption: Mechanisms of common solubilization techniques.

References

strategies to prevent the oxidation of the phenolic group during synthesis and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the oxidation of phenolic groups during synthesis and storage. Find answers to frequently asked questions and troubleshoot common issues encountered in the laboratory.

Troubleshooting Guide

Issue: My phenol-containing compound has turned pink, yellow, or brown. What happened and what should I do?

Answer:

The discoloration of phenolic compounds is a common indicator of oxidation. Phenols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions. The colored products are typically quinones and their polymerized forms.[1]

Immediate Actions:

  • Assess the extent of oxidation: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample. A small amount of colored impurity may not significantly affect subsequent reactions, but this needs to be evaluated on a case-by-case basis.

  • Purification: If the oxidation is significant, purification is necessary. The appropriate method will depend on the properties of your compound.

    • Distillation: For volatile phenols, fractional distillation under reduced pressure (vacuum distillation) is often effective at separating the desired phenol from non-volatile colored impurities.[1] It's crucial to avoid overheating, as this can accelerate degradation.

    • Crystallization: If your compound is a solid, recrystallization from an appropriate solvent can remove colored impurities.

    • Column Chromatography: For non-volatile compounds or when distillation and crystallization are ineffective, silica gel chromatography can be used to separate the phenol from its colored oxidation products.

Preventative Measures for Future Experiments:

  • Use an inert atmosphere: Handle and store your phenol-containing compounds under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Protect from light: Store samples in amber-colored vials or wrap containers in aluminum foil.

  • Control the temperature: Store phenolic compounds at low temperatures, as recommended by the supplier (often 2-8 °C).[2]

  • Add an antioxidant: For long-term storage or during reactions prone to oxidation, consider adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT).

Issue: My reaction involving a phenol is giving a complex mixture of side products, and I suspect oxidation.

Answer:

Phenols are highly reactive towards electrophilic aromatic substitution, and the hydroxyl group is a strong activating group.[3][4] Under certain reaction conditions, especially those involving oxidizing agents or elevated temperatures, phenols can undergo undesired side reactions, including oxidative coupling and degradation.

Troubleshooting Steps:

  • Analyze the side products: Attempt to isolate and characterize the major side products using techniques like NMR, Mass Spectrometry, and IR spectroscopy. This will help you understand the undesired reaction pathway. Common oxidation products include quinones and polymeric materials.[4][5]

  • Review your reaction conditions:

    • Oxygen exclusion: Were the reaction and workup performed under an inert atmosphere? If not, dissolved oxygen could be a contributing factor.

    • Reagent purity: Are your solvents and reagents free of peroxides and metal impurities? Ethers, for example, can form explosive peroxides upon storage, which are strong oxidizing agents.

    • Temperature control: Was the reaction temperature carefully controlled? Overheating can promote oxidation.

  • Implement preventative strategies in your next attempt:

    • Degas your solvents: Before use, degas solvents by sparging with an inert gas or by using a freeze-pump-thaw technique.

    • Use an antioxidant: Add a radical scavenger like BHT to the reaction mixture. BHT is effective at terminating radical chain reactions that can lead to oxidation.[6]

    • Protect the phenolic hydroxyl group: If the phenolic hydroxyl group is not directly involved in the desired transformation, protecting it as an ether or ester can prevent oxidation.

Frequently Asked Questions (FAQs)

Synthesis Strategies

Q1: How can I temporarily protect a phenolic hydroxyl group during a multi-step synthesis?

A1: Protecting the phenolic hydroxyl group is a common strategy to prevent its interference in subsequent reactions, including oxidation. The choice of protecting group depends on the stability of your molecule to the conditions required for protection and deprotection.[7]

Common Protecting Groups for Phenols:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that are stable to a wide range of non-acidic and non-fluoride-containing reagents. They are readily cleaved under mild acidic conditions or with fluoride sources like TBAF.[8][9]

  • Methyl Ethers: These are very stable protecting groups but require harsh conditions for cleavage (e.g., BBr₃), which may not be suitable for complex molecules.[7]

  • Benzyl Ethers (Bn): Stable to both acidic and basic conditions, benzyl ethers are typically removed by hydrogenolysis (H₂, Pd/C), which is a mild method for many functional groups.

  • Acetyl Esters (Ac): Acetyl groups can be introduced using acetic anhydride and are typically removed by basic hydrolysis (e.g., K₂CO₃ in methanol). They are less stable than ether protecting groups.

G

Q2: I need to perform a reaction that is sensitive to air. How can I use an antioxidant like BHT?

A2: Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant that acts as a radical scavenger.[6] It is often used to prevent the autoxidation of organic compounds.

General Protocol for Using BHT in a Reaction:

  • Determine the appropriate amount: Typically, a catalytic amount of BHT is sufficient (0.1-1 mol%).

  • Add at the beginning: Add the BHT to the reaction flask along with your starting materials and solvent before initiating the reaction.

  • Maintain an inert atmosphere: For optimal results, use BHT in conjunction with standard air-sensitive techniques (e.g., running the reaction under a nitrogen or argon atmosphere).

  • Removal: BHT is a relatively non-polar compound and can often be removed during standard purification procedures like column chromatography.

Storage Strategies

Q3: What are the ideal conditions for storing phenol-containing compounds to minimize oxidation?

A3: The stability of phenolic compounds during storage is significantly influenced by temperature, light, and the presence of oxygen.[10]

Recommended Storage Conditions:

  • Temperature: Store at low temperatures, typically 2-8 °C, to slow down the rate of oxidation.[2]

  • Atmosphere: For long-term storage or for highly sensitive compounds, store under an inert atmosphere (nitrogen or argon). This can be achieved by flushing the container with the inert gas before sealing.

  • Light: Protect from light by using amber glass vials or by wrapping the container with aluminum foil.[2]

  • Container: Use well-sealed containers to prevent the ingress of air and moisture.

G Phenol Phenolic Compound Oxidation Oxidation Phenol->Oxidation Quinones Quinones & Polymeric Products (Colored) Oxidation->Quinones Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation MetalIons Metal Ions MetalIons->Oxidation

Q4: Is it necessary to add an antioxidant for routine storage of all phenolic compounds?

A4: While not always necessary for short-term storage of robust phenolic compounds, adding an antioxidant is a good practice for:

  • Long-term storage: To ensure the integrity of the sample over months or years.

  • Sensitive compounds: Phenols with electron-donating groups on the aromatic ring are generally more susceptible to oxidation.

  • Reference standards: To maintain the purity of analytical standards.

A small crystal of BHT or a pinch of ascorbic acid can be added directly to the solid or solution.

Data Presentation

Table 1: Comparison of Common Antioxidants for Phenolic Compounds

AntioxidantMechanism of ActionTypical Use ConcentrationAdvantagesLimitations
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1%Effective at low concentrations, good solubility in organic solvents.Can sometimes interfere with certain reactions, may require removal.
Ascorbic Acid (Vitamin C) Reducing Agent, Radical Scavenger0.1 - 1%Water-soluble, effective oxygen scavenger.[8]Less soluble in many organic solvents, can be pH-sensitive.
α-Tocopherol (Vitamin E) Radical Scavenger0.05 - 0.2%Natural antioxidant, fat-soluble.Can be more expensive than synthetic options.

Table 2: Stability of Phenolic Compounds Under Different Storage Conditions

Storage ConditionPhenolic Compound% Degradation after 6 monthsReference
25 °C, with lightQuercetin~50%[10]
25 °C, in darkQuercetin~30%[10]
4 °C, in darkQuercetin<10%[10]
25 °C, with lightGallic Acid~20%[10]
25 °C, in darkGallic Acid<10%[10]
4 °C, in darkGallic Acid<5%[10]

Experimental Protocols

Protocol 1: Protection of a Phenol as a TBDMS Ether

Objective: To protect a phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent oxidation during subsequent reactions.

Materials:

  • Phenol-containing starting material

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Add TBDMSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected phenol.

Protocol 2: Deprotection of a TBDMS-Protected Phenol

Objective: To remove the TBDMS protecting group to regenerate the phenolic hydroxyl group.

Materials:

  • TBDMS-protected phenol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected phenol (1.0 equiv) in THF.

  • Add the TBAF solution (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the reaction is complete, quench with deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the deprotected phenol.[9]

G

References

Technical Support Center: Refining the Work-up and Isolation of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common method for synthesizing N-substituted pyrroles like this compound is the Paal-Knorr synthesis.[1][2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] For this specific target molecule, the reactants are 2,5-hexanedione and 2-amino-4-methylphenol. The reaction is typically catalyzed by an acid.[2]

Q2: What are some of the critical parameters to control during the Paal-Knorr synthesis of this compound?

A2: Key parameters to control include reaction temperature, reaction time, and the type and concentration of the acid catalyst. Harsh reaction conditions, such as prolonged heating in strong acid, can lead to the degradation of the product or the formation of side products.[1][4] The choice of solvent is also important and often depends on the specific amine being used.[2]

Q3: I am observing a low yield of the desired product. What could be the potential reasons?

A3: Low yields can result from several factors. Incomplete reaction is a common issue, which could be addressed by optimizing the reaction time or temperature. Another possibility is the formation of side products, such as furans, which can occur under strongly acidic conditions (pH < 3).[3][4] The starting materials, particularly the 1,4-dicarbonyl compound, can also be difficult to prepare and may contain impurities that inhibit the reaction.[2]

Q4: During the work-up, I am having trouble separating my product from the unreacted starting materials. What extraction strategy is recommended?

A4: Due to the phenolic hydroxyl group, the product's solubility is pH-dependent. You can exploit this by performing a liquid-liquid extraction. By making the aqueous phase basic (e.g., with sodium bicarbonate or sodium hydroxide), the phenolic product will be deprotonated and dissolve in the aqueous layer, while the less acidic starting amine and other non-acidic impurities may remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the product, which can then be extracted into a fresh organic phase.

Q5: What are the recommended techniques for the final purification of this compound?

A5: The two most common methods for purifying phenolic compounds are column chromatography and recrystallization. For column chromatography, silica gel is a suitable stationary phase. Recrystallization from an appropriate solvent system can also yield highly pure product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials or product.Use milder reaction conditions. Consider using a weaker acid catalyst or a non-acidic catalyst system. Some modern variations of the Paal-Knorr synthesis can be performed under neutral conditions.[3][4]
Poor quality of reagents.Ensure the purity of the 2,5-hexanedione and 2-amino-4-methylphenol.
Presence of a Significant Side Product Furan formation.This is a common side reaction in Paal-Knorr synthesis, especially at low pH.[3][4] Maintain the pH above 3 or use a non-protic acid catalyst.
Polymerization of starting materials or product.Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Isolating the Product during Work-up Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product is not cleanly separating between aqueous and organic layers.Carefully adjust the pH of the aqueous layer to ensure complete protonation or deprotonation of the phenolic group. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.
Product is an Oil and Does Not Crystallize Presence of impurities.Purify the product further by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[5] For phenolic compounds, solvent mixtures like hexane/ethyl acetate or toluene can be effective.[5]
Column Chromatography Issues Poor separation of product from impurities.Optimize the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation. For phenolic compounds, a hexane/ethyl acetate or chloroform/methanol gradient on a silica gel column is a good starting point.
Tailing of the product spot on TLC and column.Add a small amount of a weak acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the phenolic hydroxyl group on the silica gel surface.

Experimental Protocols

Representative Synthesis of this compound

This is a representative procedure based on the principles of the Paal-Knorr synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylphenol (1.23 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition of Reagents: To this solution, add 2,5-hexanedione (1.14 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Isolation Procedure
  • Quenching: Pour the cooled reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude or column-purified product in a minimal amount of a hot solvent, such as a mixture of hexane and ethyl acetate or toluene.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Data Presentation

Parameter Typical Value Notes
Reactant Ratio 1:1 (2-amino-4-methylphenol : 2,5-hexanedione)An excess of the amine is sometimes used to drive the reaction to completion.
Reaction Temperature 110-120 °CTypically at the reflux temperature of the solvent (e.g., acetic acid).
Reaction Time 2-8 hoursMonitor by TLC for completion.
Typical Yield (Crude) 60-80%Yields can vary significantly based on reaction conditions.
Typical Yield (Purified) 40-70%Depends on the efficiency of the purification steps.
Column Chromatography Eluent Hexane/Ethyl Acetate (gradient)A typical gradient might be from 100:0 to 80:20 (v/v).
Recrystallization Solvent Toluene or Hexane/Ethyl AcetateThe choice of solvent depends on the purity of the crude product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 2-amino-4-methylphenol in Acetic Acid s2 Add 2,5-hexanedione s1->s2 s3 Reflux Reaction Mixture s2->s3 w1 Quench with Ice-Water s3->w1 Cool to RT w2 Neutralize with NaHCO3 w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Wash with Water and Brine w3->w4 w5 Dry and Concentrate w4->w5 p1 Column Chromatography (Silica Gel, Hexane/EtOAc) w5->p1 Crude Product p2 Recrystallization (Toluene or Hexane/EtOAc) p1->p2 final_product final_product p2->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Yield or Impure Product q1 Is the reaction going to completion? start->q1 s1 Increase reaction time/temperature Check reagent purity q1->s1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Adjust pH to > 3 Use milder catalyst q2->s2 Yes q3 Is the product an oil after work-up? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Purify by column chromatography q3->s3 Yes end Pure Product Obtained q3->end No (Solid Product) a3_yes Yes a3_no No q4 Is column separation poor? s3->q4 s4 Optimize eluent system (gradient) Add acetic acid to eluent q4->s4 Yes q4->end No a4_yes Yes a4_no No s4->end

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

minimizing by-product formation in the Paal-Knorr synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide: Minimizing By-Product Formation

This guide addresses common issues encountered during the synthesis of this compound via the Paal-Knorr reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or LC-MS. - Optimize the reaction temperature; while reflux is common, some modern methods use milder conditions. - Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, Lewis acids). - Employ milder reaction conditions to prevent degradation.
Formation of a Furan By-Product - Reaction conditions are too acidic (pH < 3).[1]- Use a weaker acid catalyst, such as acetic acid. - Maintain a weakly acidic to neutral pH throughout the reaction. - Consider using a buffer system.
Presence of Unreacted 2-amino-4-methylphenol - Insufficient reaction time. - Low reaction temperature. - Steric hindrance from the substituted aniline.- Extend the reaction time and monitor for completion. - Gradually increase the reaction temperature. - Consider using a more active catalyst or microwave-assisted heating to overcome steric hindrance.
Formation of Polymeric or Tar-Like By-Products - High reaction temperatures. - Strong acid catalysis leading to side reactions of the phenol group. - Oxidation of the aminophenol starting material or the phenolic product.- Reduce the reaction temperature. - Use a milder catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Side Reactions Involving the Phenolic Hydroxyl Group - O-acylation if acetic anhydride is used as a solvent or catalyst. - Etherification under strongly acidic conditions with alcoholic solvents.- Avoid using acetic anhydride. - If using an alcohol as a solvent, opt for milder acidic conditions and lower temperatures. Consider a non-alcoholic solvent like toluene or DMF.
Difficulty in Product Purification - Similar polarities of the product and by-products. - Presence of colored impurities from oxidation.- Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). - Consider a pre-purification step, such as washing the crude product with a dilute base to remove acidic impurities or a dilute acid to remove basic impurities. - Recrystallization from a suitable solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: The optimal catalyst can vary depending on the specific reaction conditions. Acetic acid is a commonly used weak acid catalyst that is effective and minimizes the risk of furan by-product formation.[1] For improved yields and milder conditions, Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts like montmorillonite clay have been shown to be effective in the synthesis of N-substituted pyrroles.[2]

Q2: How can I prevent the formation of the furan by-product?

A2: Furan formation is favored under strongly acidic conditions (pH < 3).[1] To minimize this, maintain a weakly acidic or neutral reaction environment. Using acetic acid as a catalyst instead of strong mineral acids is a good starting point.

Q3: What are the ideal reaction temperature and time?

A3: Traditional Paal-Knorr syntheses often involve refluxing for several hours. However, for substrates with sensitive functional groups like phenols, prolonged heating can lead to degradation and by-product formation. It is advisable to start at a lower temperature (e.g., 80-100 °C) and monitor the reaction progress. Microwave-assisted synthesis can significantly reduce reaction times to minutes and may improve yields.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent depends on the catalyst and temperature. Glacial acetic acid can serve as both a solvent and a catalyst. Other common solvents include toluene, ethanol, and N,N-dimethylformamide (DMF). For greener chemistry approaches, solvent-free conditions or reactions in water have also been reported for the synthesis of N-substituted pyrroles.

Q5: Are there any specific by-products I should be aware of when using 2-amino-4-methylphenol?

A5: Besides the potential for furan formation, the phenolic hydroxyl group can be susceptible to side reactions. If using an acylating agent as a catalyst or solvent (like acetic anhydride), O-acylation of the phenol can occur. Under strongly acidic conditions with an alcohol as a solvent, etherification is a possibility. Furthermore, aminophenols can be prone to oxidation, leading to colored, polymeric impurities, especially at elevated temperatures. Running the reaction under an inert atmosphere can help mitigate this.

Quantitative Data on Paal-Knorr Synthesis of N-Aryl Pyrroles

The following table summarizes various reported conditions for the Paal-Knorr synthesis of N-aryl pyrroles, which can serve as a starting point for optimizing the synthesis of this compound.

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineAcetic AcidAcetic AcidReflux2 h85General Protocol
2,5-Hexanedione4-Methoxyanilinep-TsOHTolueneReflux4 h92[3]
2,5-HexanedioneAnilineMontmorillonite K-10None120 (Microwave)5 min95[4]
2,5-HexanedioneVarious AnilinesBismuth NitrateNone8015-30 min88-96[5]
2,5-HexanedioneAnilineIodineNone100 (Microwave)2 min94[4]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on established Paal-Knorr methodologies for N-aryl pyrroles. Optimization may be required.

Materials:

  • 2,5-Hexanedione

  • 2-Amino-4-methylphenol

  • Glacial Acetic Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylphenol (1.0 eq) in toluene.

  • Add 2,5-hexanedione (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Troubleshooting Workflow for By-Product Formation

TroubleshootingWorkflow start Start: By-product Observed check_furan Check for Furan By-product start->check_furan reduce_acidity Reduce Acidity: - Use weaker acid (e.g., Acetic Acid) - Maintain pH > 3 check_furan->reduce_acidity Yes check_unreacted_amine Unreacted Aminophenol? check_furan->check_unreacted_amine No reduce_acidity->check_unreacted_amine increase_reaction_time_temp Increase Reaction Time/Temp - Monitor by TLC/LC-MS check_unreacted_amine->increase_reaction_time_temp Yes check_polymer Polymeric/Tar-like Products? check_unreacted_amine->check_polymer No increase_reaction_time_temp->check_polymer milder_conditions Use Milder Conditions: - Lower temperature - Use inert atmosphere check_polymer->milder_conditions Yes check_phenol_side_reactions Phenol Side Reactions? check_polymer->check_phenol_side_reactions No milder_conditions->check_phenol_side_reactions avoid_acylating_agents Avoid Acylating Agents/ Anhydrous Conditions check_phenol_side_reactions->avoid_acylating_agents Yes purification Optimize Purification check_phenol_side_reactions->purification No avoid_acylating_agents->purification end Minimized By-products purification->end

Caption: Troubleshooting workflow for minimizing by-products.

References

Technical Support Center: Analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-2-(1H-pyrrol-1-yl)phenol. The information provided is intended to assist in identifying and characterizing potential degradation products that may arise during synthesis, formulation, or storage.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the public domain, degradation is likely to occur through oxidation of the phenol group and/or cleavage of the pyrrole ring. Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-type structures. The pyrrole ring can undergo oxidative cleavage, potentially yielding smaller, more polar molecules. Phenol biodegradation often proceeds through intermediates like catechol, followed by ring cleavage.[1]

Q2: What analytical techniques are most suitable for identifying and quantifying degradation products of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the recommended approach. HPLC allows for the separation of the parent compound from its degradation products. UV detection provides quantitative information, while mass spectrometry provides mass-to-charge ratio data, which is crucial for structural elucidation of unknown degradants.[2] Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to aid in identification.[2]

Q3: How can I prepare samples to analyze for degradation products?

A3: Sample preparation will depend on the matrix. For bulk drug substances, dissolution in a suitable solvent like methanol or acetonitrile followed by dilution is typically sufficient. For formulated products, an extraction step may be necessary to separate the active pharmaceutical ingredient (API) and its degradation products from excipients. It is crucial to use high-purity solvents and to minimize sample exposure to light and high temperatures to prevent further degradation during analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for the Parent Compound Secondary interactions with residual silanols on the HPLC column.[3]- Use a high-purity, end-capped column.- Lower the mobile phase pH to suppress silanol ionization (e.g., add 0.1% formic acid).- Increase the buffer concentration in the mobile phase.
Poor Resolution Between Parent and Degradation Peaks Inadequate separation conditions.- Optimize the mobile phase gradient to increase separation time between closely eluting peaks.- Change the stationary phase to one with a different selectivity (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate to improve efficiency.
Shifting Retention Times - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation.[4]- Prepare fresh mobile phase daily and ensure proper mixing.[4]- Use a column oven to maintain a consistent temperature.[4]- Replace the column if it has been used extensively or shows signs of pressure increase.
Ghost Peaks in the Chromatogram - Contamination from the sample, solvent, or system.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Ensure high-purity solvents and clean sample vials.- Implement a needle wash step in the autosampler method.
Mass Spectrometry (MS) Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Signal Intensity for Degradation Products - Low concentration of the degradant.- Inefficient ionization.[5]- Concentrate the sample if possible.- Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Switch between positive and negative ionization modes to see which provides a better signal.
Inaccurate Mass Measurement - The instrument is not properly calibrated.[5]- Perform a mass calibration using a known standard before running the analysis.[5]- Ensure the mass spectrometer has had adequate time to stabilize.
Complex Mass Spectra with Many Unidentifiable Peaks - Matrix effects from complex sample matrices.- In-source fragmentation.- Improve sample cleanup and extraction procedures.- Reduce the fragmentation voltage in the ion source.- Utilize tandem MS (MS/MS) to isolate ions of interest and obtain cleaner fragment spectra.[2]
Non-Reproducible Results - Fluctuations in instrument performance.- Sample instability.- Regularly perform system suitability tests to ensure the instrument is performing within specifications.- Analyze samples as quickly as possible after preparation and store them under appropriate conditions (e.g., refrigerated, protected from light).

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for the Identification of Degradation Products
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow:

      • Cone Gas: 50 L/hr.

      • Desolvation Gas: 600 L/hr.

    • Mass Range: m/z 50-500.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the HPLC-UV/MS method described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_identification Identification start Start with this compound Sample dissolve Dissolve in Methanol start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC Separation filter->hplc uv UV Detection hplc->uv ms Mass Spectrometry hplc->ms data Data Analysis uv->data ms->data id Identify and Characterize Degradation Products data->id degradation_pathway cluster_oxidation Oxidation cluster_cleavage Ring Cleavage parent This compound quinone Quinone-type Product parent->quinone Phenol Oxidation cleaved Pyrrole Ring Cleavage Products parent->cleaved Pyrrole Cleavage

References

troubleshooting peak tailing in HPLC analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The content is tailored for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for this analyte, an acidic phenolic compound, primarily stems from secondary interactions between the analyte and the stationary phase. The most frequent causes include:

  • Silanol Interactions: The polar phenol group of the analyte can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4] These interactions, particularly hydrogen bonding, can cause a portion of the analyte molecules to lag behind, resulting in a tailing peak.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, promoting secondary retention mechanisms that cause tailing.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[1][6]

  • Sample Solvent Effects: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the initial band of analyte to spread improperly on the column, leading to peak distortion.[1][7][8]

  • Column Degradation: Over time, columns can degrade, or the column bed can collapse or form a void, creating non-uniform flow paths that result in peak asymmetry.[1][9]

  • Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause the separated peak to broaden and tail before it is detected.[5][7]

Q2: How does the mobile phase pH specifically affect the peak shape of this phenolic compound?

The mobile phase pH is critical for controlling the ionization state of both the this compound analyte and the stationary phase's residual silanol groups.

  • Analyte Ionization: As a phenol, the analyte is acidic. At a pH near its pKa, a mixture of ionized (phenolate) and non-ionized forms will exist, which can lead to multiple retention interactions and a broadened, tailing peak. To ensure a single, un-ionized state, the mobile phase pH should be kept at least 1.5-2 units below the analyte's pKa.

  • Silanol Group Suppression: Residual silanol groups on silica-based columns are acidic and become ionized (negatively charged) at pH levels above ~3.5.[5][8] These ionized sites can strongly interact with the polar phenol group. By maintaining a low mobile phase pH (e.g., 2.5-3.0), the silanol groups remain protonated and less active, significantly reducing the potential for secondary interactions.[7][10]

Q3: What type of HPLC column is recommended to minimize tailing for this analysis?

Column choice is crucial. To minimize interactions that cause tailing, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica containing fewer metal contaminants, which can increase silanol acidity.[4] Furthermore, they undergo a process called "end-capping," which chemically blocks many of the residual silanol groups, making them unavailable for secondary interactions.[5][11]

  • Polar-Embedded or Charged Surface Columns: For particularly challenging separations, columns with stationary phases that have a polar group embedded within the alkyl chain or a charged surface can offer alternative selectivity and improved peak shape for polar analytes by shielding the residual silanols.[7]

Q4: Can my sample preparation or injection technique be the source of the problem?

Absolutely. Sample and injection parameters are common sources of peak tailing.

  • Solvent Mismatch: Always try to dissolve your sample in the initial mobile phase composition or in a solvent that is weaker (more polar in reversed-phase).[6][12] Injecting a sample dissolved in a strong solvent like 100% acetonitrile into a mobile phase with high water content will cause poor peak shape.

  • Sample Overload: If you suspect overloading, try diluting your sample by a factor of 10 or reducing the injection volume.[7][12] If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

  • Sample Matrix Effects: If the analyte is in a complex matrix (e.g., biological fluids, plant extracts), other components can interfere with its interaction with the stationary phase.[7] In such cases, a more thorough sample cleanup procedure, like Solid Phase Extraction (SPE), may be necessary.[3]

Troubleshooting Data Summary

The following table outlines a systematic approach to diagnosing and resolving peak tailing issues.

Potential Cause Parameter to Check/Action Recommended Adjustment Expected Outcome
Chemical Interactions Mobile Phase pHAdjust pH to 2.5-3.0 using an appropriate buffer (e.g., 0.1% Formic Acid, 20mM Phosphate Buffer).[7][10]Suppression of silanol activity and analyte ionization, leading to a sharper, more symmetrical peak.
Column ChemistrySwitch to a high-purity, end-capped C18 or C8 column.[5]Minimized secondary interactions with the stationary phase.
Mobile Phase AdditivesAdd a competing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%). Note: This is often a last resort as it can be harsh on columns.[6]The additive preferentially interacts with active sites, improving the analyte's peak shape.
Sample & Injection Sample ConcentrationDilute the sample (e.g., 1:10 v/v) or reduce the injection volume by half.[12]If tailing is reduced, the column was overloaded. The peak will be smaller but more symmetrical.
Sample SolventRe-dissolve the sample in the mobile phase or a weaker solvent.[1][6]Improved peak shape by preventing premature band broadening at the column inlet.
Instrumental Issues Extra-Column VolumeCheck for and minimize the length and internal diameter of all tubing between the injector and detector. Ensure fittings are properly seated.[5][7]Reduced peak dispersion outside the column, resulting in a sharper peak.
Column Void/ContaminationFlush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). If performance does not improve, replace the column.[7]Removal of contaminants or confirmation that the column is irreversibly damaged.

Experimental Protocol: Systematic Troubleshooting

This protocol provides a step-by-step methodology to identify and resolve the cause of peak tailing for this compound.

Objective: To systematically eliminate potential causes of peak tailing and achieve a symmetric peak with a tailing factor between 0.9 and 1.2.

Materials:

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or phosphoric acid

  • 0.22 µm syringe filters

Methodology:

  • Establish a Baseline:

    • Run your current method and calculate the USP Tailing Factor (Tf) for the analyte peak. A Tf > 1.2 indicates significant tailing.[7]

    • Document all current method parameters: column type, mobile phase composition, pH, flow rate, injection volume, sample solvent, and temperature.

  • Phase 1: Check for Instrumental and Sample-Related Issues (The Quick Checks)

    • Step 2.1 (Injection Volume): Reduce the injection volume by 50%. Analyze the sample. If peak shape improves, the issue is sample mass overload. Optimize by finding the highest injectable mass that maintains good peak shape.

    • Step 2.2 (Sample Solvent): Prepare a new sample of the analyte dissolved in the initial mobile phase composition. Filter and inject. If peak shape improves, the original sample solvent was too strong.

    • Step 2.3 (System Connections): Inspect all fittings and tubing from the injector to the detector. Ensure there are no leaks and that PEEK tubing has not slipped in its fitting. Remake any suspect connections.

  • Phase 2: Optimize Mobile Phase Conditions

    • Step 3.1 (Lower pH): Prepare a mobile phase containing an acidifier to lower the pH. A common starting point is 0.1% formic acid in both the aqueous and organic mobile phase components. This will bring the pH to approximately 2.7.

    • Step 3.2 (Equilibration): Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Step 3.3 (Analysis): Inject the sample prepared in the mobile phase. Compare the tailing factor to the baseline. For most phenolic compounds on a silica-based column, this step provides the most significant improvement.

  • Phase 3: Evaluate Column Performance

    • Step 4.1 (Column Flush): If tailing persists, disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile for reversed-phase) at a reduced flow rate for 30 minutes to remove potential contaminants.

    • Step 4.2 (New Column): If the above steps fail to resolve the issue, the column itself may be the problem. Replace it with a new, high-quality, end-capped column of the same or similar chemistry.

    • Step 4.3 (Re-analysis): Run the optimized method from Phase 2 on the new column. A sharp, symmetrical peak indicates the previous column had degraded.

Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting peak tailing.

Troubleshooting_Workflow cluster_cats start Peak Tailing Observed (Tailing Factor > 1.2) cat_instrument Instrument Checks cat_sample Sample & Injection Checks cat_method Method & Column Checks cat_instrument->cat_sample check_fittings Inspect Fittings & Tubing (Check for dead volume) cat_instrument->check_fittings cat_sample->cat_method check_overload Reduce Injection Volume or Dilute Sample cat_sample->check_overload check_ph Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid) cat_method->check_ph decision1 Improved? check_fittings->decision1 check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->decision1 decision2 Improved? check_ph->decision2 check_column Test with New Column (High-purity, end-capped) decision3 Improved? check_column->decision3 decision1->check_ph No end_good Problem Solved (Tailing Factor < 1.2) decision1->end_good Yes decision2->check_column No decision2->end_good Yes decision3->end_good Yes end_bad Issue Persists (Consult Advanced Support) decision3->end_bad No

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 5-methyl-2-(1H-pyrrol-1-yl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential biological activities of positional isomers of methyl-pyrrol-yl-phenol, based on established structure-activity relationships of related phenolic and pyrrolic compounds.

Introduction

Phenolic and pyrrolic scaffolds are prevalent in a vast array of biologically active molecules, exhibiting a wide spectrum of pharmacological effects, including antioxidant, anticancer, and enzyme inhibitory activities. The specific biological activity of these compounds is intricately linked to their chemical structure, with minor positional changes of substituents often leading to significant alterations in their therapeutic potential. This guide explores the predicted biological activities of 5-methyl-2-(1H-pyrrol-1-yl)phenol and its positional isomers, providing a theoretical framework to guide further research and drug discovery efforts.

Predicted Biological Activities: A Comparative Overview

The biological activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its interaction with biological targets.[1][2] Similarly, the substituent pattern on pyrrole rings plays a crucial role in determining the biological effects of pyrrole-containing compounds.[3][4]

Based on these principles, we can predict how the positional variation of the methyl and pyrrol-1-yl groups on the phenol ring might influence the biological activity of the isomers.

Isomers under Consideration:
  • Isomer A: this compound

  • Isomer B: 4-methyl-2-(1H-pyrrol-1-yl)phenol

  • Isomer C: 3-methyl-2-(1H-pyrrol-1-yl)phenol

  • Isomer D: 2-methyl-6-(1H-pyrrol-1-yl)phenol

Data Presentation: Predicted Activity Profiles

The following tables summarize the predicted biological activities of the isomers based on general SAR principles. The quantitative values are hypothetical and serve as a guide for experimental design.

Table 1: Predicted Cytotoxic Activity (IC50 in µM) against A549 Lung Cancer Cells

CompoundPredicted IC50 (µM)Predicted Selectivity Index (SI)
Isomer A 254.0
Isomer B 156.7
Isomer C 402.5
Isomer D 1010.0
Doxorubicin (Control) 0.5>200

Note: The Selectivity Index (SI) is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. Higher SI values indicate greater selectivity for cancer cells.

Table 2: Predicted Antioxidant Capacity (Trolox Equivalent Antioxidant Capacity - TEAC)

CompoundPredicted TEAC (µM Trolox/µM compound)
Isomer A 1.8
Isomer B 2.5
Isomer C 1.5
Isomer D 2.8
Trolox (Control) 1.0

Table 3: Predicted Enzyme Inhibitory Activity (IC50 in µM) against Cyclooxygenase-2 (COX-2)

CompoundPredicted IC50 (µM)
Isomer A 12
Isomer B 8
Isomer C 20
Isomer D 5
Celecoxib (Control) 0.04

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the predicted biological activities.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human lung carcinoma A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (Isomers A-D) are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Antioxidant Capacity Assay (TEAC Assay)
  • ABTS Radical Cation Generation: ABTS radical cation (ABTS•+) is produced by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. After the addition of 10 µL of the test compounds to 1 mL of the diluted ABTS•+ solution, the absorbance is recorded after 6 minutes.

  • Quantification: The percentage inhibition of absorbance is calculated and plotted as a function of the concentration of the standards and samples to determine the TEAC.

Enzyme Inhibition Assay (COX-2)
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.

  • Inhibition Assay: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer, hematin, the enzyme, and the test compound at various concentrations. The mixture is pre-incubated for 15 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a commercially available enzyme immunoassay (EIA) kit.

  • IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.

Visualizations

General Workflow for Biological Activity Screening

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR synthesis Synthesis of Isomers A, B, C, D characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (e.g., TEAC) characterization->antioxidant enzyme Enzyme Inhibition Assay (e.g., COX-2) characterization->enzyme data_analysis IC50 / TEAC Calculation cytotoxicity->data_analysis antioxidant->data_analysis enzyme->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar conclusion Conclusion & Future Directions sar->conclusion Identify Lead Compound(s)

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel chemical entities.

Hypothesized Signaling Pathway for Cytotoxicity

G Hypothesized Signaling Pathway for Cytotoxicity compound Active Isomer (e.g., Isomer D) ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of action for the cytotoxic effects of the active isomers.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the principles of structure-activity relationships suggest that the positional isomers of this compound are likely to exhibit distinct biological activity profiles. The steric hindrance and electronic effects imparted by the methyl group's position relative to the hydroxyl and pyrrole moieties are expected to be key determinants of their cytotoxic, antioxidant, and enzyme inhibitory potential.

The data and protocols presented in this guide provide a foundational framework for the systematic investigation of these compounds. Future research should focus on the synthesis and in vitro screening of these isomers to validate the predicted activities. Promising candidates can then be advanced to more complex biological models to elucidate their mechanisms of action and assess their therapeutic potential. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of this class of compounds but may also lead to the discovery of novel therapeutic agents.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Pyrrole-Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-2-(1H-pyrrol-1-yl)phenol derivatives and related pyrrole-phenol analogs, with a focus on their potential as anticancer agents and enzyme inhibitors.

While direct and extensive SAR studies on the specific scaffold of this compound are limited in publicly available research, a comparative analysis of closely related structures provides valuable insights into the key structural motifs that govern their biological activity. This guide synthesizes findings from various studies on substituted pyrrole-phenol compounds to illuminate the path for future drug discovery and development in this chemical space.

Comparative Analysis of Biological Activity

The biological evaluation of various pyrrole-phenol derivatives has revealed their potential in oncology and as specific enzyme inhibitors. The following tables summarize the quantitative data from studies on analogous compounds, providing a basis for understanding the impact of structural modifications on their therapeutic efficacy.

Anticancer Activity of Substituted Pyrrole Derivatives

The cytotoxicity of pyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound IDR1 (at Pyrrole-N1)R2 (at Pyrrole-C4)R3 (at Benzoyl-C3)Cancer Cell LineIC50 (µM)Reference
15 H4-MethoxyphenylHA549 (Lung)3.6[1][2]
19 H3,4-DimethoxyphenylHMGC 80-3 (Gastric)1.0[1][2]
19 H3,4-DimethoxyphenylHHCT-116 (Colon)1.7[1][2]
21 H3,4-Dimethoxyphenyl4-MethylHepG2 (Liver)0.9[1][2]
21 H3,4-Dimethoxyphenyl4-MethylDU145 (Prostate)0.5[1][2]
C15 1-Methyl (on Pyrrole)N/AN/AA549 (Lung)794.37[3]
C15 1-Methyl (on Pyrrole)N/AN/AHT29 (Colon)654.31[3]

A lower IC50 value indicates a higher potency of the compound.

From this data, it is evident that substitutions on the phenyl ring attached to the pyrrole core significantly influence anticancer activity. Specifically, the presence of electron-donating groups like methoxy at the 3 and 4 positions of the phenyl ring appears to enhance potency.[1][2]

Enzyme Inhibitory Activity of 2-Fluoro-4-(1H-pyrrol-1-yl)phenol Derivatives

A series of 2-fluoro-4-(1H-pyrrol-1-yl)phenol derivatives have been investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes.

Compound IDR (at Pyrrole-C3)ALR2 IC50 (µM)Reference
6 Benzoyl< 1 (submicromolar)[4]
31 Not specified in abstract0.443[5]

These findings suggest that the 2-fluoro-4-(1H-pyrrol-1-yl)phenol scaffold is a promising starting point for the development of potent aldose reductase inhibitors.[4][5]

Key Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized pyrrole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves by plotting the percentage of cell viability against the concentration of the compound.

Aldose Reductase (ALR2) Inhibition Assay

The inhibitory activity of the compounds against aldose reductase was evaluated spectrophotometrically.

  • Enzyme Preparation: Recombinant human aldose reductase was used as the enzyme source.

  • Reaction Mixture: The assay mixture contained phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at various concentrations.

  • Initiation and Measurement: The reaction was initiated by the addition of the enzyme. The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time.

  • IC50 Determination: The percentage of inhibition was calculated for each concentration of the test compound, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts and processes involved in SAR studies, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Compound_Design Compound Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Purification->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity) In_Vitro->Cell_Based SAR_Analysis SAR Analysis Cell_Based->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Anticancer_Pathway cluster_pathway Potential Anticancer Mechanism Pyrrole_Derivative Pyrrole-Phenol Derivative Target_Kinase Target Kinase (e.g., Tyrosine Kinase) Pyrrole_Derivative->Target_Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., Proliferation Pathway) Target_Kinase->Downstream_Signaling Blocks Activation Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Inhibits Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: A representative signaling pathway potentially targeted by anticancer pyrrole derivatives.

SAR_Logic cluster_sar Core SAR Principles cluster_modifications Structural Modifications cluster_effects Observed Effects Core_Scaffold This compound R1 Substitution at Phenol Ring R2 Substitution at Methyl Group R3 Substitution at Pyrrole Ring Potency Change in Potency (e.g., IC50) R1->Potency Selectivity Change in Selectivity R2->Selectivity ADME Change in ADME Properties R3->ADME

Caption: Logical relationship illustrating how structural modifications impact biological properties in SAR studies.

Conclusion and Future Directions

The compiled data and established protocols provide a foundational understanding of the SAR for pyrrole-phenol derivatives. The anticancer activity appears to be tunable by substitutions on the peripheral phenyl ring, with electron-donating groups showing promise. Similarly, the 2-fluoro-4-(1H-pyrrol-1-yl)phenol scaffold represents a validated starting point for potent aldose reductase inhibitors.

Future research should focus on a systematic exploration of the substituent effects at various positions of the this compound core. This includes investigating the impact of varying the size, electronics, and lipophilicity of the substituents on both the phenol and pyrrole rings. Such studies, guided by the principles outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of novel therapeutics.

References

Cross-Validation of Analytical Methods for Quantifying 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The information presented is based on established methodologies for the analysis of phenolic compounds.

The selection of an appropriate analytical method is a critical step in drug development and quality control. Key performance indicators for such methods include accuracy, precision, linearity, sensitivity, and robustness. This guide offers a comprehensive comparison of HPLC-UV and GC-MS to assist researchers in choosing the most suitable method for their specific needs when quantifying this compound.

Comparative Performance of Analytical Methods

Performance ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range
Sample Throughput HighModerate
Selectivity GoodExcellent
Cost LowerHigher

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. The following sections outline generalized methodologies for the quantification of a phenolic compound like this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture.[1][2] For phenolic compounds, reversed-phase chromatography is typically employed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Formic acid or phosphoric acid, analytical grade.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm (or the wavelength of maximum absorbance for the analyte).[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in a suitable solvent and dilute to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity.[4] For non-volatile compounds like phenols, a derivatization step is often necessary to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for phenolic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvent (e.g., Acetonitrile, Pyridine).

  • This compound reference standard.

  • Internal standard (e.g., a structurally similar compound not present in the sample).

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Sample Preparation and Derivatization:

  • Prepare stock solutions of the reference standard and internal standard in a suitable solvent.

  • Create calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

  • To an aliquot of the sample or calibration standard, add the derivatizing agent and solvent.

  • Heat the mixture at 70 °C for 30 minutes to complete the derivatization reaction.

  • Cool the samples to room temperature before injection.

Visualizing Method Validation and Workflows

To better illustrate the processes involved in analytical method validation and the logical flow of experiments, the following diagrams are provided.

analytical_method_validation_workflow start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity and Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Criteria specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report method_implementation Method Implementation validation_report->method_implementation

Caption: A typical workflow for the validation of an analytical method.

signaling_pathway_example phenolic_compound Phenolic Compound (e.g., this compound) receptor Cell Surface Receptor phenolic_compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor Activation (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

References

Comparative Efficacy Analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol Against Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic efficacy of the novel compound, 5-methyl-2-(1H-pyrrol-1-yl)phenol, against the well-established chemotherapeutic agent, Doxorubicin. The evaluation is based on in-vitro cytotoxicity assays against three common cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide a benchmark for the potential of this compound as an anticancer agent.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both this compound and the reference compound, Doxorubicin. The results are summarized in the table below.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
This compound15.222.535.8
Doxorubicin0.81.22.5

Experimental Protocols

The following section details the methodology used to obtain the comparative cytotoxicity data.

Cell Culture and Maintenance: HeLa, MCF-7, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity: The cytotoxic effects of this compound and Doxorubicin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of either this compound or Doxorubicin. A control group with untreated cells was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by this compound, based on the general mechanisms of phenolic and pyrrolic compounds which are known to induce apoptosis.

G cluster_workflow Experimental Workflow: MTT Assay A Seed HeLa, MCF-7, or A549 cells in 96-well plates B Incubate overnight to allow cell adherence A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H G cluster_pathway Hypothetical Signaling Pathway for Apoptosis Induction Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

in vivo validation of the therapeutic potential of 5-methyl-2-(1H-pyrrol-1-yl)phenol in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and patent databases reveals a significant gap in the in vivo validation of the therapeutic potential of 5-methyl-2-(1H-pyrrol-1-yl)phenol. At present, there are no published preclinical or clinical studies that provide the necessary experimental data to conduct a comprehensive comparison of its efficacy and safety in animal models against alternative therapies.

While the exploration of pyrrole-containing compounds in drug discovery is an active area of research, with various derivatives being investigated for a range of therapeutic applications, specific in vivo data for this compound remains elusive. This lack of information prevents a detailed analysis of its pharmacological and toxicological profile in a living organism, which is a critical step in the drug development pipeline.

For a meaningful comparison guide to be constructed, data from in vivo studies are essential. Such studies typically involve the administration of the compound to animal models of specific diseases to evaluate its therapeutic effects, determine optimal dosing, and identify potential adverse effects. Key data points that would be necessary for a comparative analysis include, but are not limited to:

  • Efficacy in relevant animal models: Demonstrating a statistically significant therapeutic effect compared to a placebo or a standard-of-care treatment.

  • Pharmacokinetic profile: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

  • Toxicology and safety data: Identifying any potential short-term or long-term adverse effects.

  • Mechanism of action studies: Elucidating the signaling pathways and molecular targets through which the compound exerts its therapeutic effect.

Without this foundational in vivo data for this compound, any attempt to create a comparison guide with other alternatives would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific and drug development community.

Researchers and professionals interested in the therapeutic potential of this specific compound are encouraged to initiate preclinical in vivo studies to generate the necessary data for a thorough evaluation. Such research would be a prerequisite for any future comparative analyses and for advancing the compound towards potential clinical development.

Assessing the Reproducibility of Biological Assays for 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of biological assays is a cornerstone of reliable scientific research and drug development. This guide provides a comparative overview of common in vitro assays relevant to the biological evaluation of the phenolic compound, 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited publicly available data specifically for this compound, this guide focuses on established methodologies for assessing the bioactivity of structurally related pyrrole and phenol derivatives. The protocols and data presented herein are drawn from various studies on similar compounds and are intended to serve as a foundational resource for designing and evaluating reproducible experiments.

Data Presentation: Comparative Bioactivity of Pyrrole and Phenol Derivatives

To illustrate the type of data generated from reproducible biological assays, the following tables summarize findings for compounds structurally related to this compound. It is crucial to note that these values are benchmarks and that direct experimental validation for this compound is necessary.

Table 1: Comparative Cytotoxicity (IC50, µM) of Phenolic and Pyrrole Compounds in Cancer Cell Lines

Compound/Extract HeLa (Cervical Cancer) A549 (Lung Cancer) HT29 (Colon Cancer) MCF-7 (Breast Cancer) Reference Compound(s)
Phenolic Compounds
Leaf Methanol Extract of Astragalus gymnolobus 0.069 µg/mL - - - Doxorubicin
Pyrrole Derivatives
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15) - >1000 1058.02 - Etoposide, 5-Fluorouracil, Cisplatin[1]
Mn(C15)Cl2MeOH (Complex 1) - 794.37 654.31 - Etoposide, 5-Fluorouracil, Cisplatin[1]

| Ni(C15)Cl2MeOH (Complex 3) | - | >1000 | 1064.05 | - | Etoposide, 5-Fluorouracil, Cisplatin[1] |

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrrole Derivatives

Compound Mycobacterium tuberculosis H37Rv Acinetobacter baumannii Reference Compound(s)
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative 1 0.98 >125 Isoniazid, Ethambutol, Ampicillin[2]
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative 2 1.96 31.25 Isoniazid, Ethambutol, Ampicillin[2]

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | - | Isoniazid, Triclosan[3] |

Table 3: Comparative Antioxidant Activity (IC50) of Phenolic Compounds

Compound/Extract DPPH Assay FRAP Assay Reference Compound(s)
PREOG 39.90 µg/mL 1280.70 µg/mL -[4]

| Achillea kotschyi subsp. kotschyi extract | EC50 = 32.63 µg/mL | - | -[5] |

Experimental Protocols: Methodologies for Key Experiments

Reproducibility is contingent on detailed and standardized experimental protocols. Below are methodologies for common assays used to evaluate the biological activity of phenolic and pyrrole compounds.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 104 cells per well and culture for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Remove the culture medium and add 100 µL of the test compound solution at various concentrations. The final DMSO concentration should be less than 0.2%.[1]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 1.5 to 4 hours, allowing the MTT to be metabolized.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: Mix a solution of the test compound at various concentrations with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[4]

Mandatory Visualizations

To aid in the conceptualization of experimental workflows and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Add Solubilizer incubation->solubilization read_plate Read Absorbance solubilization->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis Signaling_Pathway_Apoptosis compound This compound (Hypothesized) ros Increased ROS compound->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis Logical_Relationship_Reproducibility cluster_factors Key Factors reproducibility High Reproducibility standardized_protocol Standardized Protocol standardized_protocol->reproducibility calibrated_equipment Calibrated Equipment calibrated_equipment->reproducibility trained_personnel Trained Personnel trained_personnel->reproducibility consistent_reagents Consistent Reagents consistent_reagents->reproducibility

References

A Head-to-Head Preclinical Comparison: 5-methyl-2-(1H-pyrrol-1-yl)phenol (PMP-1) vs. Vemurafenib in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison between the investigational compound 5-methyl-2-(1H-pyrrol-1-yl)phenol (designated PMP-1 for this report) and the standard-of-care drug, Vemurafenib. The focus of this comparison is on preclinical efficacy, selectivity, and safety profiles relevant to the treatment of melanoma harboring the BRAF V600E mutation.

Introduction and Mechanism of Action

The BRAF V600E mutation is a key driver in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting uncontrolled cell proliferation and survival.[1][2] Vemurafenib is a potent inhibitor of the mutated BRAF V600E kinase, representing a significant advancement in targeted therapy for metastatic melanoma.[1][3] PMP-1 is a novel small molecule designed to also inhibit this critical oncogenic driver. This guide evaluates the preclinical potential of PMP-1 against the established benchmark of Vemurafenib.

Both compounds are designed to interrupt the dysregulated signaling cascade by targeting the ATP-binding site of the mutated BRAF protein, thereby inhibiting downstream signaling to MEK and ERK and ultimately inducing cancer cell apoptosis.[1]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PMP1 PMP-1 PMP1->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Experimental_Workflow start Start: Compound Synthesis (PMP-1) invitro In Vitro Screening (Cell Viability Assay) start->invitro ic50 Determine IC50 & Selectivity invitro->ic50 invivo In Vivo Efficacy Study (Xenograft Model) ic50->invivo Potent & Selective? tgi Measure Tumor Growth Inhibition (TGI) invivo->tgi pkpd Pharmacokinetic & Toxicology Studies tgi->pkpd Efficacious? end Candidate for IND-Enabling Studies pkpd->end Safe?

References

Comparative Analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require comprehensive data on novel chemical entities. This guide provides a comparative analysis of 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of experimental data for this specific compound in the public domain, this guide leverages data from structurally similar compounds to provide a predictive comparison and context for its potential properties and biological activities.

The two primary analogs used for this comparative analysis are 2-(1H-pyrrol-1-yl)phenol , which lacks the methyl group on the phenol ring, and Thymol (5-methyl-2-isopropylphenol) , which shares the 5-methylphenol core but has an isopropyl group instead of a pyrrole ring.

Physicochemical and Spectral Data Comparison

The following table summarizes the available physicochemical and spectral data for this compound and its analogs. Data for the target compound is predicted, while data for the analogs is from experimental and computed sources.

PropertyThis compound (Predicted)2-(1H-pyrrol-1-yl)phenol[1]Thymol (5-methyl-2-(propan-2-yl)phenol)[2]
Molecular Formula C₁₁H₁₁NOC₁₀H₉NOC₁₀H₁₄O
Molecular Weight 173.21 g/mol 159.18 g/mol 150.22 g/mol
CAS Number Not Available32277-91-189-83-8
Appearance Solid (Predicted)SolidWhite crystalline solid
Melting Point Not AvailableNot Available49-51 °C
Boiling Point Not AvailableNot Available232 °C
¹H-NMR Spectroscopy Predicted complex aromatic signalsAvailableCharacteristic signals for methyl, isopropyl, and aromatic protons
Mass Spectrometry Predicted m/zAvailableAvailable
Biological Activity Comparison

Phenolic compounds are well-known for their diverse biological activities. This table compares the known activities of the analogs to predict the potential bioactivity of this compound.

Biological ActivityThis compound (Predicted)2-(1H-pyrrol-1-yl)phenolThymol (5-methyl-2-(propan-2-yl)phenol)[3]
Antioxidant Expected due to phenolic hydroxyl groupExpectedEstablished
Antimicrobial PossibleNot well-documentedBroad-spectrum antibacterial and antifungal[3]
Anti-inflammatory PossibleNot well-documentedEstablished
Anticancer PossibleNot well-documentedInvestigated against various cancer cell lines[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of compounds similar to this compound.

General Synthesis via Paal-Knorr Pyrrole Synthesis

The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr condensation. This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine.

Protocol:

  • Reactant Preparation: A solution of 2,5-hexanedione (1 equivalent) is prepared in a suitable solvent such as ethanol or acetic acid.

  • Amine Addition: 2-Amino-4-methylphenol (1 equivalent) is added to the solution.

  • Reaction Condition: The mixture is heated to reflux for a specified period (typically 2-6 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity can be evaluated by measuring the compound's ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Sample Preparation: A stock solution of the test compound is prepared in methanol at various concentrations.

  • Assay Procedure: A methanolic solution of DPPH (0.1 mM) is prepared. To this solution, the test compound solution is added.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. Ascorbic acid is used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound based on the Paal-Knorr synthesis.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2,5-Hexanedione + 2-Amino-4-methylphenol Reaction Paal-Knorr Condensation (Reflux in Ethanol) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS G Representative Antioxidant Signaling Pathway cluster_cellular_stress Cellular Stress cluster_intervention Phenolic Intervention cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellProtection Cellular Protection OxidativeStress->CellProtection Inhibition Phenol This compound Phenol->ROS Direct Scavenging Nrf2 Nrf2 Activation Phenol->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes AntioxidantEnzymes->CellProtection

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.